molecular formula C19H14ClNO2 B290677 3-chloro-N-(2-phenoxyphenyl)benzamide

3-chloro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B290677
M. Wt: 323.8 g/mol
InChI Key: LHEHMHKOKBHZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-phenoxyphenyl)benzamide is an aromatic benzamide derivative supplied for research purposes. This compound is presented as a solid and is characterized by a planar molecular structure where the two aromatic rings are nearly coplanar, a conformation stabilized by resonance across the amide functionality . The phenoxy substituent attached to the aniline ring is oriented nearly perpendicular to its parent ring system . In the crystalline state, the structure is stabilized by intermolecular interactions, including C–H⋯O hydrogen bonds . This compound can be synthesized by reacting an ortho-phenoxyaniline with a chlorobenzoyl chloride derivative . As a member of the N-(aryl)amide family, it serves as a valuable building block in structural studies and the synthesis of more complex molecules . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

3-chloro-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14ClNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22)

InChI Key

LHEHMHKOKBHZKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Foundational & Exploratory

3-chloro-N-(2-phenoxyphenyl)benzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 3-chloro-N-(2-phenoxyphenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule belonging to the N-aryl benzamide class of compounds. While specific data for this compound is scarce, its structural motifs—a chlorinated benzoyl group and a phenoxy-substituted aniline moiety—are present in various biologically active molecules. This guide aims to provide a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic route, and potential areas of biological investigation based on analogous structures.

Predicted Physicochemical Properties

Quantitative physical and chemical properties for this compound have not been experimentally determined in available literature. The following table summarizes key computed descriptors for structurally similar compounds to provide an estimated profile.

Property3-chloro-N-(2-fluorophenyl)benzamide[1]3-chloro-N-(2,3-dimethylphenyl)benzamide[2][3]
Molecular Formula C₁₃H₉ClFNOC₁₅H₁₄ClNO
Molecular Weight 249.67 g/mol 259.73 g/mol
XLogP3 3.23.6
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 22
Exact Mass 249.0356698 Da259.0763918 Da
Topological Polar Surface Area 29.1 Ų29.1 Ų

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride. This is a standard method for the formation of N-aryl amides.

Proposed Synthesis of this compound

Synthesis_of_this compound reactant1 2-phenoxyaniline reagents Pyridine or Triethylamine Dichloromethane (DCM) reactant1->reagents + reactant2 3-chlorobenzoyl chloride reactant2->reagents + product This compound reagents->product Stir at room temperature

Caption: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 equivalents).

  • Addition of Acyl Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

General Workflow for Synthesis and Purification ```dot digraph "Synthesis_and_Purification_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Caption: Potential inhibition of the WNK-SPAK/OSR1 signaling pathway by N-(phenoxyphenyl)benzamide derivatives.

Further research would be required to determine if this compound exhibits similar inhibitory properties or other biological activities.

Conclusion

This compound is a compound for which specific experimental data is currently lacking in the scientific literature. This guide has provided a predictive overview of its properties and a plausible synthetic route based on established chemical principles and the characteristics of structurally related compounds. The information herein serves as a foundational resource for researchers interested in the synthesis and potential biological evaluation of this and similar N-aryl benzamide derivatives. All proposed methodologies and predicted properties require experimental verification.

References

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical guide for the synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide, a substituted benzanilide derivative. The synthesis is approached via a convergent strategy, involving the preparation of two key precursors—2-phenoxyaniline and 3-chlorobenzoyl chloride—followed by their coupling to form the final amide product. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.

Overall Synthesis Strategy

The synthesis of the target molecule is achieved in three primary stages:

  • Preparation of the Amine Component: Synthesis of 2-phenoxyaniline. This is accomplished through an initial Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the corresponding aniline.

  • Preparation of the Acyl Component: Synthesis of 3-chlorobenzoyl chloride. This is a standard conversion of 3-chlorobenzoic acid to its more reactive acid chloride derivative.

  • Amide Bond Formation: The coupling of 2-phenoxyaniline and 3-chlorobenzoyl chloride via a nucleophilic acyl substitution, typically under Schotten-Baumann conditions, to yield the final product.[1][2]

Synthesis of Precursors

Synthesis of 2-phenoxyaniline

This precursor is synthesized in a two-step process starting from o-nitrochlorobenzene and phenol.

Step 1: Synthesis of 2-phenoxynitrobenzene via Ullmann Condensation

The first step involves the formation of a diaryl ether linkage through a copper-catalyzed Ullmann condensation.[3]

Reaction Scheme:

Step 2: Reduction of 2-phenoxynitrobenzene to 2-phenoxyaniline

The nitro group of the intermediate is reduced to an amine. A common and effective method for this transformation is using iron powder in an acidic medium.[4][5][6]

Reaction Scheme:

3-chlorobenzoic acid + SOCl₂ --> 3-chlorobenzoyl chloride + SO₂ + HCl

2-phenoxyaniline + 3-chlorobenzoyl chloride --(Base)--> this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Amide Coupling

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve 2-phenoxyaniline in DCM B Add Base (e.g., aq. NaOH) A->B C Cool to 0°C B->C D Add 3-chlorobenzoyl chloride dropwise C->D E Separate Organic Layer D->E Stir at RT, Reaction Complete F Wash with HCl, NaHCO₃, Brine E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Recrystallize from Ethanol/Water H->I J Final Product I->J Pure Product

Caption: Experimental workflow for the final amide coupling step.

References

Navigating the Bioactivity of Benzamides: A Technical Guide Focused on 3-chloro-N-(2-phenoxyphenyl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature and database searches did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols for 3-chloro-N-(2-phenoxyphenyl)benzamide . This document, therefore, presents a comprehensive overview of the biological activities of structurally related benzamide compounds, with a particular focus on 3-chloro-N-phenylbenzamide , to provide a foundational understanding that may inform future research on the title compound.

Introduction to Benzamides in Drug Discovery

Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a common feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects. These include, but are not limited to, antimicrobial, antiparasitic, antiviral, and anticancer activities. The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity of a Structurally Related Analog: 3-chloro-N-phenylbenzamide

In the absence of data for this compound, we turn our attention to the well-documented anticancer properties of its close structural analog, 3-chloro-N-phenylbenzamide. This compound has been identified as a potential inhibitor of the NF-κB signaling pathway, a critical pathway often dysregulated in cancer, promoting cell proliferation and survival[1].

Mechanism of Action: IKKβ Inhibition

The primary proposed mechanism of action for 3-chloro-N-phenylbenzamide is the inhibition of the IκB kinase β (IKKβ) enzyme. IKKβ is a key component in the canonical NF-κB pathway. Its inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-proliferative and anti-apoptotic genes[1].

G cluster_pathway Proposed NF-κB Signaling Pathway Inhibition IKKβ IKKβ IκBα IκBα IKKβ->IκBα Phosphorylates (blocked) NF-κB NF-κB IκBα->NF-κB Sequesters Degradation Degradation IκBα->Degradation Nucleus Nucleus NF-κB->Nucleus Translocation (blocked) Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates (blocked) 3-chloro-N-phenylbenzamide 3-chloro-N-phenylbenzamide 3-chloro-N-phenylbenzamide->IKKβ Inhibits

Proposed inhibition of the NF-κB signaling pathway.

Quantitative Biological Data

The inhibitory activity of 3-chloro-N-phenylbenzamide against cancer cell lines has been quantified. The following table summarizes the reported in vitro efficacy.

CompoundCell LineAssay TypeIC50 (µM)Reference
3-chloro-N-phenylbenzamideSiHa (Cervical Cancer)MTT Assay22.4[1]

Antimicrobial Potential of N-Phenylbenzamides

Quantitative structure-activity relationship (QSAR) studies on N-phenylbenzamides have provided insights into the structural features that govern their antimicrobial activity. These studies suggest that the mechanism of action may differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall composition[2].

  • Gram-positive bacteria: The activity is primarily driven by electrostatic interactions, suggesting that electropositive groups on the phenyl ring and electronegative groups around the carbonyl oxygen enhance activity[2].

  • Gram-negative bacteria: The permeability of the outer membrane allows for hydrophobic and steric interactions to play a more significant role. A hydrophobic group at the meta position of the phenyl ring and a bulky group at the ortho position are considered favorable for activity[2].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a representative methodology for an in vitro anticancer assay, based on common laboratory practices.

Hypothetical Workflow for In Vitro Anticancer Screening

G cluster_workflow In Vitro Anticancer Assay Workflow start Start: Compound Synthesis (3-chloro-N-phenylbenzamide) cell_culture Cell Culture (e.g., SiHa cells) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay MTT Assay (Add MTT reagent) incubation->assay readout Absorbance Reading (Spectrophotometer) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End: Biological Activity Determined analysis->end

A representative workflow for an MTT-based anticancer assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., SiHa) are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: A stock solution of the test compound (e.g., 3-chloro-N-phenylbenzamide) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions

The biological activity of this compound remains to be elucidated. Based on the activity of its structural analogs, future research could productively explore its potential as an anticancer or antimicrobial agent. The synthetic route to this compound would likely involve the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride. Subsequent in vitro and in vivo studies would be necessary to determine its efficacy, mechanism of action, and safety profile. Further QSAR studies incorporating a wider range of N-(phenoxyphenyl)benzamide derivatives could also help in predicting the activity of this specific compound and guiding the synthesis of more potent analogs.

References

Technical Guide: 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Benzamide Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the chemical compound 3-chloro-N-(2-phenoxyphenyl)benzamide. A thorough investigation into scientific databases and literature reveals a significant finding: there is currently no registered CAS (Chemical Abstracts Service) number for this specific molecule. The absence of a CAS number indicates that this compound is likely a novel compound that has not been widely synthesized or characterized. Consequently, there is a lack of published experimental data, including detailed protocols, quantitative analysis, and established biological pathways.

While direct information on this compound is unavailable, this guide will provide an overview of the broader class of N-phenylbenzamides and related chloro-substituted benzamide analogs. This will offer researchers a foundational understanding of the potential properties and activities of the target compound, based on the characteristics of structurally similar molecules.

Introduction to N-Phenylbenzamides

The N-phenylbenzamide scaffold is a core structure in a variety of biologically active molecules. These compounds are characterized by a benzoyl group linked to an aniline moiety through an amide bond. The versatility of this scaffold allows for extensive chemical modification at various positions on both aromatic rings, leading to a wide range of pharmacological activities.

Analysis of Structurally Related Compounds

To infer potential characteristics of this compound, we can examine published data on analogous compounds.

Chloro-Substituted Benzamides

The presence of a chlorine atom on the benzoyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. For instance, the position of the chlorine atom is a critical determinant of the compound's function.

A related compound, 3-Chloro-N-phenylbenzamide , has been synthesized and investigated for its potential as an anti-cancer agent. Studies have shown that this molecule may act as an inhibitor of the IKKβ enzyme, a key component in the NF-κB signaling pathway, which is often dysregulated in cancer.[1] The IC50 value for the inhibition of cervical cancer cell line (SiHa) growth was reported to be 22.4 µM.[1]

Phenoxy-Substituted Anilines

The phenoxy group on the aniline ring introduces a flexible ether linkage and an additional aromatic system. This can lead to different binding modes with biological targets compared to simple phenyl substituents. While no direct data for a 2-phenoxyphenyl substituent on a benzamide is available, research on N-(phenoxyphenyl)benzamide derivatives has pointed towards their potential as SPAK inhibitors, which are involved in blocking the WNK kinase signaling pathway.

Postulated Synthesis Pathway

While no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The most common method for amide bond formation is the reaction of a carboxylic acid derivative with an amine.

A logical synthetic workflow could be the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-chlorobenzoyl_chloride 3-chlorobenzoyl chloride Amide_Coupling Amide Coupling 3-chlorobenzoyl_chloride->Amide_Coupling 2-phenoxyaniline 2-phenoxyaniline 2-phenoxyaniline->Amide_Coupling Target_Compound This compound Amide_Coupling->Target_Compound

Caption: Proposed synthesis of this compound.

Potential Areas of Research

Given the biological activities observed in structurally similar compounds, this compound presents several avenues for future research:

  • Anticancer Activity: Investigation into its potential as an inhibitor of kinases such as IKKβ or other components of oncogenic signaling pathways.

  • Antiprotozoal Activity: Screening against various parasites, including those from the kinetoplastid family.[2]

  • Kinase Inhibitor Development: Exploring its potential as a scaffold for the development of inhibitors for other kinases, leveraging the known activity of related benzamides.

Conclusion

References

An In-Depth Technical Guide on 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-N-(2-phenoxyphenyl)benzamide, a benzamide derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and potential biological activities, offering valuable insights for professionals in the field.

Physicochemical Properties

This compound is a small molecule with the molecular formula C19H14ClNO2. A summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C19H14ClNO2
Molecular Weight 323.78 g/mol
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
InChI Key YWMSXSHLSPPMQT-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of benzamide derivatives often involves the coupling of a carboxylic acid or its activated form with an amine. A general, representative protocol for the synthesis of N-arylbenzamides is outlined below. This protocol is based on common laboratory procedures for amide bond formation.

Reaction Scheme:

3-chlorobenzoyl chloride + 2-phenoxyaniline → this compound

Experimental Protocol:

Materials:

  • 3-chlorobenzoyl chloride

  • 2-phenoxyaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine or pyridine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chlorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.

  • Characterization: The purity and identity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in the provided search results, the benzamide scaffold is a common feature in many biologically active molecules. Benzamide derivatives have been reported to exhibit a wide range of activities, including but not limited to, antibacterial, antifungal, and enzyme inhibitory properties.[1] For instance, some N-(phenoxyphenyl)benzamide derivatives have been investigated as inhibitors of specific kinases involved in cellular signaling pathways.[1]

The general mechanism of action for many benzamide-containing drugs involves the inhibition of enzymes or the modulation of receptor activity. This often occurs through specific binding interactions within the active site of a protein, leading to the disruption of a biological pathway.

Below is a generalized diagram illustrating a hypothetical signaling pathway that could be modulated by a benzamide-based inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand External Ligand Ligand->Receptor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1

Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G start Start Materials: - 3-chlorobenzoyl chloride - 2-phenoxyaniline reaction Amide Coupling Reaction (DCM, Base) start->reaction workup Aqueous Workup (Washings) reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product characterization Characterization (NMR, MS, m.p.) product->characterization final_product Final Product characterization->final_product

Caption: Synthetic workflow for this compound.

This document serves as a foundational guide for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate its biological activities and potential applications.

References

potential research applications of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Research Applications of 3-chloro-N-(2-phenoxyphenyl)benzamide

Executive Summary

This technical guide provides a comprehensive overview of the potential research applications of the chemical compound this compound. Due to a lack of specific studies directly investigating this molecule, this paper draws upon data from structurally similar compounds to extrapolate potential biological activities and research avenues. Analysis of related benzamide and phenoxyphenyl derivatives suggests that this compound may hold promise in several therapeutic areas, including anticonvulsant, antimicrobial, and insecticidal applications. This document outlines the current landscape, details potential experimental protocols, and visualizes hypothetical research workflows to guide future investigation into this compound of interest.

Introduction

Benzamides are a class of compounds characterized by a carboxamide attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules. The specific substitutions on both the benzoyl and aniline rings can dramatically influence the compound's biological activity. The subject of this guide, this compound, features a chlorine atom at the meta position of the benzoyl ring and a phenoxy group at the ortho position of the N-phenyl ring. While direct research on this compound is not publicly available, its structural motifs are present in molecules with established biological effects.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table summarizes key physicochemical properties of structurally related benzamide derivatives to provide a comparative baseline.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
3-chloro-N-(2-fluorophenyl)benzamideC13H9ClFNO249.673.2[1]
3-chloro-N-ethylbenzamideC9H10ClNO183.632.3[2]
3-Chloro-N-phenylbenzamideC13H10ClNO231.67-[3]
3-Chloro-N-(2-methylphenyl)benzamideC14H12ClNO245.70-[4]

Potential Research Applications

Based on the biological activities of structurally analogous compounds, this compound could be a valuable candidate for investigation in the following areas:

Anticonvulsant Activity

A closely related compound, 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole, has demonstrated potent anticonvulsant activity.[5] This suggests that the 4-chloro-2-phenoxyphenyl moiety may contribute to interactions with biological targets relevant to seizure control.

Antimicrobial and Antifungal Activity

Salicylanilides, which share structural similarities with benzamides, are known to possess antibacterial and antifungal properties.[6] Furthermore, various N-substituted-3-chloro-2-azetidinones have been synthesized and shown to have antibacterial activity.[7]

Insecticidal Activity

Benzamides substituted with 1,2,4-oxadiazole groups have been reported to exhibit insecticidal properties.[8][9] This indicates that the core benzamide structure can serve as a scaffold for the development of novel pesticides.

Proposed Experimental Protocols

To investigate the potential of this compound, the following experimental protocols are proposed:

Synthesis of this compound

A plausible synthetic route would involve the reaction of 3-chlorobenzoyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine or pyridine in an appropriate solvent like dichloromethane or tetrahydrofuran.

Detailed Protocol:

  • Dissolve 2-phenoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticonvulsant Screening

The anticonvulsant activity can be initially assessed using in vitro models, such as binding assays for GABA receptors or voltage-gated sodium channels.

In Vivo Anticonvulsant Activity (Pentylenetetrazole-induced seizure model)

The protocol for evaluating anticonvulsant activity in a mouse model is adapted from studies on similar compounds.[5]

Detailed Protocol:

  • Administer this compound at various doses intraperitoneally to groups of mice.

  • After a predetermined time (e.g., 30 minutes), administer a lethal dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observe the mice for the onset of clonic and tonic seizures and record the latency to seizure and mortality rate.

  • A control group receiving vehicle and a positive control group receiving a known anticonvulsant (e.g., diazepam) should be included.

  • Calculate the ED50 value of the test compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using the broth microdilution method to find the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Visualization of Research Workflows

The following diagrams illustrate the proposed research workflows for investigating the potential applications of this compound.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization 3-chlorobenzoyl_chloride 3-chlorobenzoyl chloride Reaction Amide Coupling 3-chlorobenzoyl_chloride->Reaction 2-phenoxyaniline 2-phenoxyaniline 2-phenoxyaniline->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Compound This compound Purification->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS FTIR FTIR Spectroscopy Pure_Compound->FTIR Purity Purity Assessment (HPLC) Pure_Compound->Purity Biological_Screening_Workflow cluster_anticonvulsant Anticonvulsant Screening cluster_antimicrobial Antimicrobial Screening cluster_insecticidal Insecticidal Screening Start Pure Compound In_Vitro_Anticonvulsant In Vitro Assays (e.g., Receptor Binding) Start->In_Vitro_Anticonvulsant MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Larvicidal_Assay Larvicidal Activity Assay Start->Larvicidal_Assay In_Vivo_Anticonvulsant In Vivo Model (PTZ-induced Seizures) In_Vitro_Anticonvulsant->In_Vivo_Anticonvulsant ED50_Determination ED50 Determination In_Vivo_Anticonvulsant->ED50_Determination MBC_Assay MBC Determination MIC_Assay->MBC_Assay Adulticidal_Assay Adulticidal Activity Assay Larvicidal_Assay->Adulticidal_Assay

References

Literature Review: 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the current scientific literature reveals no specific studies, data, or publications pertaining to the compound 3-chloro-N-(2-phenoxyphenyl)benzamide . Consequently, this document cannot provide a direct technical guide on this specific molecule. However, to offer valuable context for researchers in the field of drug discovery and medicinal chemistry, this guide presents a review of structurally related N-arylbenzamide compounds, for which scientific data is available. The information herein is intended to serve as a foundational resource for potential future investigations into this class of molecules.

Synthesis of N-Arylbenzamides: A General Overview

The synthesis of N-arylbenzamides is a fundamental and well-documented process in organic chemistry. The general approach involves the formation of an amide bond between a benzoic acid derivative and an aniline derivative.

Experimental Protocols for Synthesis of Related Benzamides

Two primary synthetic routes are commonly employed for the preparation of N-arylbenzamides:

Method A: The Acyl Chloride Pathway

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

  • Activation of the Carboxylic Acid: 3-chlorobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, to yield 3-chlorobenzoyl chloride.

  • Amide Formation: The resulting 3-chlorobenzoyl chloride is then reacted with the corresponding aniline (in the case of the target molecule, this would be 2-phenoxyaniline). This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.

  • Purification: The crude product is subsequently purified by methods such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

Method B: Direct Amide Coupling

This approach facilitates the direct formation of the amide bond from the carboxylic acid and amine using a coupling agent.

  • Reaction Setup: 3-chlorobenzoic acid and the aniline derivative are dissolved in an appropriate aprotic solvent (e.g., dimethylformamide (DMF) or DCM).

  • Coupling Reaction: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt), is added to the solution.

  • Reaction Progression: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials, followed by purification of the final product.

The following diagram illustrates a generalized workflow for these synthetic strategies.

synthesis_workflow cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Direct Coupling start1 3-Chlorobenzoic Acid acyl_chloride 3-Chlorobenzoyl Chloride start1->acyl_chloride SOCl₂ or (COCl)₂ amide_formation_B Amide Formation (EDC, HOBt) start1->amide_formation_B start2 2-Phenoxyaniline amide_formation_A Amide Formation (Base) start2->amide_formation_A start2->amide_formation_B acyl_chloride->amide_formation_A product This compound amide_formation_A->product amide_formation_B->product

Caption: General synthetic routes to N-arylbenzamides.

Structural and Physicochemical Properties of Related Compounds

Although no data is available for this compound, the crystal structure of the closely related 3-chloro-N-(2-chlorophenyl)benzamide has been determined, providing insights into the potential solid-state conformation of such molecules.[1][2]

Table 1: Crystallographic Data for 3-chloro-N-(2-chlorophenyl)benzamide

Parameter Value
Molecular Formula C₁₃H₉Cl₂NO
Molecular Weight 266.11
Crystal System Monoclinic
Dihedral Angle (between aromatic rings) 4.73 (5)°

Data sourced from Rodrigues et al. (2012).[1][2]

The near co-planar arrangement of the aromatic rings in 3-chloro-N-(2-chlorophenyl)benzamide is a notable structural feature, stabilized by intermolecular N-H···O hydrogen bonds that link the molecules into chains.[1][2]

Biological Activities of the Broader Benzamide Class

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific nature of the substitutions on both the benzoyl and aniline rings dictates the pharmacological profile.

  • Antitumor Agents: Certain N-substituted benzamides have been investigated for their potential as anticancer agents, with some demonstrating antiproliferative activity against various cancer cell lines.[3][4]

  • Antiviral Properties: A series of novel N-phenylbenzamide derivatives were synthesized and showed in vitro activity against Enterovirus 71, suggesting a potential avenue for the development of new antiviral drugs.[5]

  • Antimicrobial Activity: The benzamide core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[6][7][8]

  • Antiparasitic Leads: N-phenylbenzamide derivatives have been explored as potential therapeutic agents for kinetoplastid parasites, such as Trypanosoma brucei.[9]

  • Agrochemical Applications: Beyond pharmaceuticals, benzamide derivatives have also been developed as pesticides, including insecticides and herbicides.[10][11][12]

Given the lack of specific data, the potential biological activity of this compound remains speculative. The presence of the phenoxy group on the aniline ring represents a point of structural diversity that could lead to novel biological activities, warranting further investigation.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide, a member of the N-aryl benzamide class of compounds. N-aryl benzamides are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antifungal, and antiparasitic properties.[1][2][3] This protocol details the conversion of 3-chlorobenzoic acid to its reactive acyl chloride intermediate, followed by an amidation reaction with 2-phenoxyaniline. The methodology is based on established and reliable chemical transformations for amide bond formation, ensuring high reproducibility for researchers in drug discovery and chemical synthesis.

Introduction

The benzamide functional group is a cornerstone in modern pharmacology and materials science. Its presence in approximately 25% of top-selling pharmaceuticals highlights its importance as a privileged structure in drug design.[1] Derivatives of N-aryl benzamides are known to possess a broad spectrum of biological activities, including analgesic, antitumor, antioxidant, and antimicrobial effects.[1] The synthesis of novel benzamide analogues is therefore a critical activity in the search for new therapeutic agents. The target molecule, this compound, combines the benzamide core with a 2-phenoxyaniline moiety, a structure that may confer unique pharmacological properties. This application note presents a detailed, reliable, and efficient laboratory-scale protocol for its synthesis.

Chemical Reaction Scheme

The synthesis is performed in two primary steps:

  • Acyl Chloride Formation: 3-chlorobenzoic acid is converted to the more reactive 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂).

  • Amide Coupling: The resulting 3-chlorobenzoyl chloride is reacted with 2-phenoxyaniline in the presence of a non-nucleophilic base to form the final amide product.

Scheme 1: Overall synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials

Compound Name Role CAS No. Molecular Weight ( g/mol ) Physical Form
3-Chlorobenzoic acid Starting Material 535-80-8 156.57 White solid
Thionyl chloride (SOCl₂) Chlorinating Agent 7719-09-7 118.97 Colorless to yellow fuming liquid
2-Phenoxyaniline Starting Material 2688-84-8 185.23 Light brown solid[4]
Triethylamine (TEA) Base 121-44-8 101.19 Colorless liquid
Dichloromethane (DCM) Solvent 75-09-2 84.93 Colorless liquid
Hydrochloric acid (1M) Work-up Reagent 7647-01-0 36.46 Aqueous solution
Sodium bicarbonate (sat.) Work-up Reagent 144-55-8 84.01 Aqueous solution
Brine (sat. NaCl) Work-up Reagent 7647-14-5 58.44 Aqueous solution

| Anhydrous MgSO₄/Na₂SO₄ | Drying Agent | 7487-88-9 | 120.37 | White solid |

Table 2: Summary of Experimental Conditions

Step Reaction Temperature Duration Notes
1 Acyl Chloride Formation 75-80 °C (Reflux) 2 hours Performed in a fume hood with a condenser.[5]
2 Amide Coupling 0 °C to Room Temp. 4-6 hours Reaction monitored by TLC.

| 3 | Purification | Room Temperature | N/A | Recrystallization from Ethanol/Water or Column Chromatography. |

Table 3: Expected Product Characterization

Analysis Technique Expected Result for this compound
Appearance Expected to be an off-white to light brown solid.
Melting Point A sharp melting point is expected upon successful purification.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretch (~3300), aromatic C-H stretch (~3050), amide C=O stretch (~1660), and C-Cl stretch (~750).
¹H NMR Signals corresponding to the amide proton (singlet, ~8-10 ppm) and aromatic protons in distinct regions.
¹³C NMR Signal for the carbonyl carbon (~165 ppm) and multiple signals in the aromatic region (110-160 ppm).

| Mass Spec. (MS) | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular formula C₁₉H₁₄ClNO₂ (MW: 323.78 g/mol ). |

Experimental Protocols

Part A: Synthesis of 3-chlorobenzoyl chloride

This procedure should be performed in a well-ventilated fume hood.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzoic acid (5.0 g, 31.9 mmol).

  • Carefully add thionyl chloride (15 mL, 206 mmol) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Heat the reaction mixture to reflux (approx. 75-80 °C) and stir for 2 hours.[5] The solid should completely dissolve, and gas (SO₂ and HCl) will evolve. The condenser outlet should be connected to a gas trap (e.g., a bubbler with NaOH solution).

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator). This will yield 3-chlorobenzoyl chloride as a yellow oil or low-melting solid, which can be used in the next step without further purification.[6]

Part B: Synthesis of this compound
  • In a 250 mL round-bottom flask, dissolve 2-phenoxyaniline (5.92 g, 31.9 mmol) and triethylamine (5.4 mL, 38.3 mmol) in anhydrous dichloromethane (DCM, 80 mL).[4]

  • Cool the flask in an ice bath to 0 °C.

  • Dissolve the 3-chlorobenzoyl chloride prepared in Part A in anhydrous DCM (20 mL).

  • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred 2-phenoxyaniline solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification
  • The crude solid can be purified by recrystallization. A common solvent system for this type of compound is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form crystals.

  • Alternatively, if the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product, this compound. Dry the product under vacuum.

Visualization of Experimental Workflow

Synthesis_Workflow Workflow for Synthesis of this compound cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: Amide Coupling cluster_2 Part C: Purification & Analysis start Start react_A 1. Mix 3-Chlorobenzoic Acid & Thionyl Chloride start->react_A reflux_A 2. Heat to Reflux (2h) react_A->reflux_A evap_A 3. Evaporate excess SOCl₂ reflux_A->evap_A product_A Intermediate: 3-Chlorobenzoyl Chloride evap_A->product_A add_B 5. Add 3-Chlorobenzoyl Chloride at 0°C product_A->add_B react_B 4. Dissolve 2-Phenoxyaniline & TEA in DCM react_B->add_B stir_B 6. Stir at Room Temp (4-6h) add_B->stir_B workup_B 7. Aqueous Work-up (HCl, NaHCO₃, Brine) stir_B->workup_B dry_B 8. Dry & Concentrate workup_B->dry_B purify 9. Recrystallization or Column Chromatography dry_B->purify end_product Final Product: This compound purify->end_product analyze 10. Characterization (NMR, IR, MS, MP) end_product->analyze

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle with extreme care.

  • 3-chlorobenzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle only in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following this two-step procedure involving the formation of an acyl chloride and subsequent amidation, researchers can reliably produce this compound for further study in drug development and materials science. The provided workflow and data tables offer a clear guide for the successful execution and characterization of the target molecule.

References

Application Notes and Protocols for the Analytical Characterization of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 3-chloro-N-(2-phenoxyphenyl)benzamide, a novel compound with potential applications in pharmaceutical research. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application: This method is suitable for determining the purity of this compound and for monitoring the progress of synthesis reactions. A reversed-phase HPLC method with UV detection is employed for optimal separation and quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a data acquisition system.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. The gradient can be optimized as follows: start with 50% acetonitrile, ramp to 95% over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.

Data Presentation:

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient 50-95% Acetonitrile over 10 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Expected Retention Time ~ 8-12 min (dependent on exact gradient)

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolve Dissolve sample in Acetonitrile Dilute Dilute to working concentration Dissolve->Dilute Inject Inject sample Dilute->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity Integrate->Calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Application: GC-MS is a powerful technique for the identification of this compound. It provides information on the retention time and the mass spectrum of the compound, which is a unique fingerprint.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) should be used.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Data Presentation:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program 150 °C (2 min), then 15 °C/min to 300 °C (10 min)
Carrier Gas Helium (1.2 mL/min)
Ionization Mode Electron Ionization (EI)
Mass Range 50-500 m/z
Expected Molecular Ion [M]+ m/z corresponding to C19H14ClNO2

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve sample in volatile solvent Inject Inject into GC Dissolve->Inject Separate Separation in capillary column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze mass spectrum Detect->Analyze Identify Identify compound Analyze->Identify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The multiplicity, integration, and coupling constants of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assign the structure.

Data Presentation:

NucleusExpected Chemical Shift Range (ppm)Notes
¹H 7.0 - 8.5Aromatic protons will appear in this region. The exact shifts and splitting patterns will depend on the substitution pattern. The amide proton (N-H) may appear as a broad singlet between 8.0-10.0 ppm.
¹³C 110 - 170Aromatic carbons will resonate in the 110-150 ppm range. The carbonyl carbon of the amide will be downfield, typically around 165 ppm.

Logical Relationship of NMR Data Interpretation:

NMR_Logic cluster_exp NMR Experiment cluster_analysis Spectral Analysis H1_NMR ¹H NMR Spectrum ChemShift Chemical Shifts H1_NMR->ChemShift Integration Integration H1_NMR->Integration Multiplicity Multiplicity H1_NMR->Multiplicity Coupling Coupling Constants H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum C13_NMR->ChemShift Structure Molecular Structure Confirmation ChemShift->Structure Integration->Structure Multiplicity->Structure Coupling->Structure

NMR Data Interpretation Logic

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application: FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, such as the N-H, C=O, and C-Cl bonds.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Measurement: The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch 3300 - 3500Amide N-H stretching
C=O stretch 1630 - 1680Amide I band (carbonyl)
C-N stretch 1210 - 1330Amide III band
C-Cl stretch 600 - 800Aryl-chloride stretching
C-O-C stretch 1000 - 1300Aryl ether stretching

Signaling Pathway Analogy for FTIR Analysis:

FTIR_Signaling cluster_bonds Molecular Vibrations (Absorption) IR_Source IR Radiation Source Sample Sample Molecule (this compound) IR_Source->Sample Detector Detector Sample->Detector NH_stretch N-H Stretch Sample->NH_stretch CO_stretch C=O Stretch Sample->CO_stretch CCl_stretch C-Cl Stretch Sample->CCl_stretch COC_stretch C-O-C Stretch Sample->COC_stretch Spectrum FTIR Spectrum (Transmittance vs. Wavenumber) Detector->Spectrum

FTIR Signal Generation Analogy

Application Notes and Protocols for 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3-chloro-N-(2-phenoxyphenyl)benzamide Experimental Design For: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a comprehensive experimental plan to synthesize and evaluate the potential of this compound as a therapeutic agent, with a primary focus on its potential as an anticancer compound targeting the NF-κB signaling pathway. The dysregulation of the NF-κB pathway is a hallmark of many cancers, making it a prime target for drug discovery.[1][2]

Experimental Design Workflow

The overall experimental workflow is designed to progress from chemical synthesis and initial in vitro screening to more detailed mechanistic studies and finally to in vivo validation.

Experimental Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_moa Phase 3: Mechanism of Action cluster_invivo Phase 4: In Vivo Studies synthesis Synthesis of this compound purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity/Viability Assays (MTT/CellTiter-Glo) cell_culture->cytotoxicity proliferation Cell Proliferation Assay (BrdU/Ki67) cytotoxicity->proliferation apoptosis Apoptosis Assay (Annexin V/Caspase Activity) proliferation->apoptosis nf_kb_reporter NF-κB Reporter Gene Assay apoptosis->nf_kb_reporter western_blot Western Blot Analysis (p-IκBα, p65) nf_kb_reporter->western_blot elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) western_blot->elisa xenograft Tumor Xenograft Model Establishment elisa->xenograft treatment Compound Administration & Monitoring xenograft->treatment efficacy Tumor Growth Inhibition Analysis treatment->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for the synthesis, in vitro, and in vivo evaluation of this compound.

Phase 1: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol is based on standard amide bond formation reactions.

Materials:

  • 3-chlorobenzoyl chloride

  • 2-phenoxyaniline

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-phenoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization: The purified compound should be characterized to confirm its identity and purity using the following methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=O).

  • Melting Point: To assess purity.

Phase 2: In Vitro Biological Evaluation

A panel of human cancer cell lines will be used to assess the anticancer activity of the synthesized compound. Suggested cell lines include those with known constitutive NF-κB activation, such as pancreatic (PANC-1), breast (MDA-MB-231), and prostate (PC-3) cancer cells. A non-cancerous cell line (e.g., HEK293) should be used as a control for cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

Materials:

  • Cancer cell lines and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 100 µM). DMSO should be used as the vehicle control.

  • Replace the medium in the wells with the medium containing the compound or vehicle control and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity
Cell LineTypeIC₅₀ (µM) after 48h
PANC-1Pancreatic CancerData to be determined
MDA-MB-231Breast CancerData to be determined
PC-3Prostate CancerData to be determined
HEK293Non-cancerous KidneyData to be determined

Phase 3: Mechanism of Action Studies

These experiments are designed to investigate if this compound exerts its anticancer effects through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[2] Its inhibition can lead to apoptosis in cancer cells.

NF-kB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Compound This compound Compound->IKK Inhibits

Caption: Proposed mechanism of action: Inhibition of the NF-κB signaling pathway.

Protocol 3: NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

  • Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Luciferase assay system.

  • Luminometer.

  • TNF-α (as a stimulant for the NF-κB pathway).

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to total protein concentration.

Protocol 4: Western Blot Analysis

This technique will be used to assess the levels of key proteins in the NF-κB pathway.

Materials:

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin).

  • Secondary antibodies (HRP-conjugated).

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • Chemiluminescence detection reagents.

Procedure:

  • Treat cells with the compound and/or TNF-α as in the reporter assay.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (β-actin).

Data Presentation: Effect on NF-κB Signaling
ParameterControlTNF-αTNF-α + Compound (Low Dose)TNF-α + Compound (High Dose)
Relative NF-κB Luciferase ActivityDataDataDataData
p-IκBα / IκBα RatioDataDataDataData
Nuclear p65 / Total p65 RatioDataDataDataData

Phase 4: In Vivo Efficacy Studies

A mouse xenograft model will be used to evaluate the antitumor activity of the compound in a living organism.[4]

Protocol 5: Human Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[5][6]

  • Cancer cell line (e.g., PANC-1).

  • Matrigel.[5]

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[7]

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

  • Administer the compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²)/2.[6]

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Data Presentation: In Vivo Antitumor Efficacy
Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlN/AData to be determined0Data to be determined
Compound (Low Dose)e.g., 10 mg/kg, dailyData to be determinedData to be determinedData to be determined
Compound (High Dose)e.g., 30 mg/kg, dailyData to be determinedData to be determinedData to be determined
Positive Control (if any)Standard-of-care drugData to be determinedData to be determinedData to be determined
Conclusion

This detailed experimental plan provides a systematic approach to the synthesis, in vitro characterization, and in vivo validation of this compound as a potential anticancer agent. The proposed studies will not only determine its efficacy but also elucidate its mechanism of action, providing a solid foundation for further preclinical and clinical development.

References

Application Notes and Protocols for the Evaluation of Novel Benzamide Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A General Framework for the Characterization of 3-chloro-N-(2-phenoxyphenyl)benzamide and Related Novel Compounds

Disclaimer: Extensive literature searches did not yield any specific biological data or established cell culture protocols for the compound this compound. Therefore, the following application notes and protocols are provided as a generalized framework for the initial evaluation of a novel, uncharacterized benzamide compound. The methodologies are based on standard assays and the known activities of structurally related substituted benzamides. All experimental parameters, including compound concentrations and incubation times, must be empirically determined and optimized for the specific cell line and experimental conditions.

Introduction

Benzamides are a class of chemical compounds with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and anticonvulsant properties. Novel substituted benzamides, such as this compound, represent potential candidates for drug development. A systematic in vitro evaluation is the first step in characterizing the biological effects of such a compound. This document outlines a general workflow and detailed protocols for assessing the cytotoxicity, and effects on cell cycle progression and apoptosis of a novel benzamide derivative in a cell culture setting.

General Experimental Workflow

The initial characterization of a novel compound typically follows a tiered approach, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (Stock Solution) C Cytotoxicity Assay (e.g., MTT, XTT) A->C B Select Cell Line(s) B->C D Determine IC50 Value C->D Dose-response curve E Cell Cycle Analysis (Propidium Iodide Staining) D->E Use IC50 concentration F Apoptosis Assay (Annexin V / PI Staining) D->F Use IC50 concentration H Summarize Quantitative Data D->H G Western Blot Analysis (Key Signaling Proteins) E->G E->H F->G F->H I Propose Mechanism of Action G->I H->I G compound Novel Benzamide Compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito permeabilizes membrane cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 forms apoptosome casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Application Notes & Protocols for In Vitro Studies of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Various substituted benzamides have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic effects. The protocols outlined below provide a framework for the initial in vitro characterization of this compound to determine its cytotoxic and potential therapeutic properties.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table is provided as a template for researchers to populate with their experimental findings. This structured format allows for easy comparison of cytotoxic and inhibitory concentrations across different cell lines and assays.

Cell LineAssay TypeParameterConcentration (µM)
e.g., HEK293Cell Viability (MTT)IC50Experimental Data
e.g., HeLaCell Viability (MTT)IC50Experimental Data
e.g., A549Apoptosis (Caspase-Glo 3/7)EC50Experimental Data
e.g., MCF-7Apoptosis (Caspase-Glo 3/7)EC50Experimental Data
Target KinaseKinase Inhibition AssayIC50Experimental Data

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To assess the ability of this compound to induce apoptosis through the activation of caspases 3 and 7.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 for caspase activation.

Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for the in vitro characterization of this compound.

G cluster_pathway Putative Signaling Pathway Compound This compound Target Putative Target (e.g., Kinase) Compound->Target Inhibition Downstream Downstream Effector Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis G cluster_workflow Experimental Workflow start Start stock Prepare Stock Solution (in DMSO) start->stock dilutions Prepare Serial Dilutions stock->dilutions treatment Cell Treatment dilutions->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., MTT, Caspase) incubation->assay readout Data Acquisition assay->readout analysis Data Analysis (IC50/EC50 Determination) readout->analysis end End analysis->end

Application Notes: 3-chloro-N-(2-phenoxyphenyl)benzamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-chloro-N-(2-phenoxyphenyl)benzamide is a novel small molecule belonging to the N-phenylbenzamide class of compounds. While direct experimental data for this specific molecule is limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of intracellular signaling pathways. Specifically, derivatives of N-phenylbenzamide have been identified as inhibitors of the STE20/SPS1-related proline-alanine-rich kinase (SPAK), a key component of the WNK-SPAK/OSR1 signaling cascade that regulates ion transport.[1][2][3] These application notes provide a hypothesized mechanism of action and detailed protocols for investigating the potential of this compound as a SPAK kinase inhibitor.

Hypothesized Mechanism of Action: Inhibition of the WNK-SPAK Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a crucial regulator of cation-chloride cotransporters (CCCs), such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC).[1][2][4] WNK kinases, in response to stimuli like osmotic stress, activate SPAK and its homolog OSR1 (Oxidative Stress Responsive Kinase 1). Activated SPAK then phosphorylates and stimulates the activity of NCC and NKCC1, leading to increased ion influx.[1][4] This pathway is critical in the kidney for blood pressure regulation and is also implicated in vascular tone and neurological functions.[1][5]

Given that N-phenylbenzamide derivatives have been shown to inhibit SPAK, it is hypothesized that this compound may act as an inhibitor of SPAK kinase. By binding to SPAK, either competitively with ATP or at an allosteric site, the compound could prevent the phosphorylation and subsequent activation of downstream targets like NCC and NKCC1. This would lead to a reduction in ion transport, an effect that could be leveraged for therapeutic purposes.[1][3]

Potential Applications

The potential inhibitory effect of this compound on the WNK-SPAK pathway suggests several areas of research:

  • Hypertension Research: Since the WNK-SPAK-NCC pathway is a key regulator of sodium reabsorption in the kidney, its inhibition is a promising strategy for developing new antihypertensive agents.[2][6] This compound could be investigated as a potential diuretic and vasodilator.[1]

  • Neurological Disorders: The WNK-SPAK pathway is also involved in regulating neuronal chloride concentrations through CCCs, which can impact GABAergic signaling.[5] Therefore, inhibitors of this pathway could be explored for their potential in conditions like epilepsy and ischemic stroke.[4][5]

  • Ion Channel and Transporter Research: This compound can serve as a chemical probe to study the physiological and pathological roles of the WNK-SPAK signaling cascade in various tissues and cell types.

Visualized Signaling Pathway and Workflow

Caption: Hypothesized inhibition of the WNK-SPAK signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Studies (Optional) synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization invitro_screen In Vitro Kinase Assay (vs. SPAK/OSR1) characterization->invitro_screen ic50 IC50 Determination invitro_screen->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_treatment Treat Cells (e.g., mpkDCT) with Compound ic50->cell_treatment western_blot Western Blot for p-NKCC1 / p-NCC cell_treatment->western_blot dose_response Cellular Dose-Response western_blot->dose_response animal_model Animal Model of Hypertension dose_response->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Caption: General workflow for inhibitor characterization.

Data Presentation

Quantitative data should be organized to clearly present the potency and selectivity of the compound. The following table is a template for presenting hypothetical data for this compound.

Assay Type Target Kinase Parameter Value
In Vitro Kinase AssaySPAKIC50150 nM
In Vitro Kinase AssayOSR1IC50250 nM
In Vitro Kinase AssayPKAIC50> 10,000 nM
In Vitro Kinase AssayCAMKIIIC50> 10,000 nM
Cell-Based Assayp-NKCC1 (mpkDCT cells)EC50800 nM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-aryl benzamides via the acylation of an amine.

Materials:

  • 2-phenoxyaniline

  • 3-chlorobenzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve 2-phenoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes) to yield the pure this compound.

  • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro SPAK Kinase Assay (Radiometric)

This protocol is for determining the in vitro inhibitory activity of the compound against recombinant SPAK kinase using a radiometric filter-binding assay.

Materials:

  • Recombinant human SPAK kinase (active)

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., from NKCC1)

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA.

  • [γ-32P]ATP (10 µCi/µL)

  • Cold ATP (10 mM stock)

  • This compound (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare a kinase reaction master mix containing kinase buffer, substrate (e.g., 1 µg/µL MBP), and recombinant SPAK kinase (e.g., 10 ng/reaction).

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer. Include a DMSO-only control.

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO control.

  • Initiate the kinase reaction by adding 20 µL of the kinase reaction master mix to each well.

  • Start the phosphorylation by adding 5 µL of an ATP mixture (containing [γ-32P]ATP and cold ATP to achieve a final concentration of 100 µM). The total reaction volume is 30 µL.

  • Incubate the plate at 30 °C for 20 minutes. Ensure this time is within the linear range of the kinase activity.

  • Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

  • Wash once with acetone and let the paper air dry.

  • Place the dried paper spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Western Blot Assay for SPAK Pathway Inhibition

This protocol assesses the compound's ability to inhibit SPAK signaling in a cellular context by measuring the phosphorylation of its downstream target, NKCC1. Mouse renal distal tubule-derived (mpkDCT) cells, which endogenously express the pathway components, are suitable for this assay.[1]

Materials:

  • mpkDCT cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)

  • Hypotonic buffer (e.g., culture medium diluted with water to 170 mOsm/kg)[1]

  • Isotonic buffer (control)

  • This compound (in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-NKCC1 (Thr203/Thr207/Thr212), anti-total-NKCC1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate mpkDCT cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours before treatment.

  • Pre-incubate the cells with various concentrations of this compound (or DMSO control) for 1 hour.

  • Activate the WNK-SPAK pathway by replacing the medium with hypotonic buffer and incubate for 30 minutes.[1] Maintain a set of control cells in isotonic buffer.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody against phospho-NKCC1 overnight at 4 °C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total NKCC1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities using image analysis software. Normalize the phospho-NKCC1 signal to the total NKCC1 and loading control signals to determine the extent of inhibition.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of 3-chloro-N-(2-phenoxyphenyl)benzamide, a novel benzamide derivative with potential applications in drug discovery. The protocols cover both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering flexibility for qualitative and quantitative analyses. Furthermore, this document outlines a predicted fragmentation pathway for the target compound and discusses its potential interaction with signaling pathways based on the known activities of structurally related N-aryl benzamides.

Introduction

This compound is a member of the N-aryl benzamide class of compounds. Molecules within this class have been recognized for their diverse biological activities, including potential modulation of ion channels such as the Transient Receptor Potential (TRP) channels.[1][2][3] Accurate and reliable analytical methods are paramount for the characterization, quantification, and metabolic studies of this compound in various matrices. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and selectivity for these demanding applications.[4]

This application note details optimized starting protocols for the analysis of this compound using LC-MS/MS and GC-MS. The provided methodologies, predicted fragmentation data, and discussion of potential biological targets are intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₉H₁₄ClNO₂
Molecular Weight 323.77 g/mol
Monoisotopic Mass 323.0713 u
Structure
alt text

Predicted Mass Spectrometry Fragmentation

While an experimental mass spectrum for this compound is not publicly available, a fragmentation pattern can be predicted based on the analysis of structurally similar compounds, such as 3-chlorobenzamide[5] and other N-phenylbenzamides. The primary fragmentation is expected to occur at the amide bond, leading to the formation of a 3-chlorobenzoyl cation and a 2-phenoxyaniline radical cation, or their corresponding fragments.

Table of Predicted Fragment Ions
m/z (Predicted)Ion StructureDescription
323/325[C₁₉H₁₄ClNO₂]⁺Molecular Ion (M⁺) with isotopic pattern for one chlorine atom.
184[C₁₂H₁₀NO]⁺Fragment resulting from the cleavage of the C-N amide bond, corresponding to the 2-phenoxyaniline moiety.
139/141[C₇H₄ClO]⁺3-chlorobenzoyl cation, formed by cleavage of the C-N amide bond. This is a common and often abundant fragment for chlorobenzamides.[5][6]
111/113[C₆H₄Cl]⁺Chlorophenyl cation, resulting from the loss of CO from the 3-chlorobenzoyl fragment.[5]
77[C₆H₅]⁺Phenyl cation, potentially from further fragmentation.

Experimental Protocols

The following are detailed protocols for the analysis of this compound. These should be considered as starting points and may require further optimization based on the specific instrumentation and sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for the quantitative analysis of this compound in biological matrices due to its high sensitivity and selectivity.[4]

3.1.1. Sample Preparation (for Plasma Samples)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole (e.g., Sciex 6500+ or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
Multiple Reaction Q1 (Precursor Ion) : 324.1 (for ³⁵Cl isotope) Q3 (Product Ion) : 139.0 (for ³⁵Cl isotope)
Monitoring (MRM) Collision Energy : Optimize for maximal signal (typically 20-40 eV)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable alternative for the analysis of this compound, particularly for purity assessment of synthesized material, provided the compound is thermally stable and sufficiently volatile.[7]

3.2.1. Sample Preparation (for pure substance)

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

3.2.2. GC-MS Conditions

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
Transfer Line Temp. 290 °C
Mass Spectrometer Quadrupole or Ion Trap (e.g., Agilent 5977B)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 50-450

Visualizations

Experimental Workflow

Mass Spectrometry Workflow Figure 1. General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Extraction_Purification Extraction/ Purification Sample->Extraction_Purification Chromatography LC or GC Separation Extraction_Purification->Chromatography Inject Ionization Ionization (ESI or EI) Chromatography->Ionization Mass_Analyzer Mass Analyzer (Quadrupole, ToF, etc.) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis (Quantification, Identification) Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow for Mass Spectrometry Analysis.

Predicted Fragmentation Pathway

Fragmentation Pathway Figure 2. Predicted Fragmentation Pathway M Molecular Ion [C₁₉H₁₄ClNO₂]⁺ m/z = 323/325 F1 3-chlorobenzoyl cation [C₇H₄ClO]⁺ m/z = 139/141 M->F1 Amide Bond Cleavage F2 2-phenoxyaniline radical [C₁₂H₁₀NO]• m/z = 184 M->F2 Amide Bond Cleavage F3 Chlorophenyl cation [C₆H₄Cl]⁺ m/z = 111/113 F1->F3 -CO

Caption: Predicted Fragmentation of this compound.

Potential Signaling Pathway Involvement

Signaling Pathway Figure 3. Potential Signaling Pathway Involvement Analyte This compound TRP_Channel Transient Receptor Potential (TRP) Channel Analyte->TRP_Channel Modulates Ca_Influx Modulation of Ca²⁺ Influx TRP_Channel->Ca_Influx Cellular_Response Downstream Cellular Response (e.g., Neurotransmission, Inflammation) Ca_Influx->Cellular_Response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

November 07, 2025

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-chloro-N-(2-phenoxyphenyl)benzamide. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule compounds. The described method provides a robust approach to achieving high purity of the target compound, suitable for subsequent analytical studies and downstream applications. This document includes a detailed experimental protocol, data presentation in tabular format, and a workflow diagram.

Introduction

This compound is a benzamide derivative with potential applications in pharmaceutical and materials science research. Synthesis of this compound can result in various impurities, including unreacted starting materials and side-products. Therefore, a reliable purification method is crucial to obtain the compound at a desired purity level. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such organic molecules. This application note presents a systematic approach to the HPLC purification of this compound using a C18 stationary phase and a gradient elution of acetonitrile and water.

Experimental Protocol

Materials and Reagents
  • Crude this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • (Optional) Formic acid or Trifluoroacetic acid (HPLC grade)

Instrumentation
  • A preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

Table 1: HPLC System and Operating Conditions

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B over 20 min50-95% B over 15 min
Flow Rate 20 mL/min1 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature AmbientAmbient
Injection Volume 500 - 2000 µL (concentration dependent)10 µL

Note: The mobile phase can be modified with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape if necessary.

Sample Preparation
  • Dissolve the crude this compound in a minimum amount of a strong solvent such as methanol or acetonitrile.

  • Dilute the dissolved sample with the initial mobile phase composition (50% acetonitrile in water) to the desired concentration (e.g., 10 mg/mL). Ensure the final solution is clear and free of particulates.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Purification and Analysis Workflow
  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (50% Acetonitrile) for at least 30 minutes.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as described in Table 1.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the purity of the collected fraction using the analytical HPLC method.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following tables summarize the expected results from the purification of a crude sample of this compound.

Table 2: Chromatographic Data for this compound

ParameterCrude SamplePurified Sample
Retention Time (min) ~12.5~12.5
Purity by Area % ~85%>98%
Tailing Factor 1.31.1
Theoretical Plates (N) 45005500

Table 3: Purification Yield and Recovery

ParameterValue
Initial Mass (mg) 100
Purified Mass (mg) 80
Recovery (%) 80%
Final Purity (%) >98%

Note: The data presented are representative examples and may vary depending on the initial purity of the crude sample and the specific HPLC system used.

Mandatory Visualization

HPLC_Purification_Workflow A Crude Sample Preparation (Dissolution & Filtration) B Preparative HPLC (Gradient Elution) A->B Inject Sample C Fraction Collection (Based on UV Signal) B->C Elution D Purity Analysis (Analytical HPLC) C->D Analyze Fractions G Impure Fractions C->G Discard E Solvent Evaporation D->E Pool Pure Fractions D->G Pool Impure Fractions F Pure Compound (>98% Purity) E->F

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described RP-HPLC method is effective for the purification of this compound, yielding a final product with high purity. The protocol is scalable and can be adapted for different quantities of crude material by adjusting the column size and flow rates accordingly. This application note provides a solid foundation for researchers to purify this and similar benzamide derivatives for their research and development needs.

Application Notes and Protocols for 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: 3-chloro-N-(2-phenoxyphenyl)benzamide Catalog Number: XXX-XXX-XXX Molecular Formula: C₁₉H₁₄ClNO₂ Molecular Weight: 323.77 g/mol Storage: Store at -20°C. Protect from light.

Introduction this compound is a novel small molecule inhibitor. While direct studies on this specific compound are limited, its structural analog, 3-chloro-N-phenylbenzamide, has been identified as a potential inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. These application notes provide detailed protocols for investigating the potential of this compound as an IKKβ inhibitor and its effects on the NF-κB signaling cascade and cancer cell proliferation.

Data Presentation

Table 1: In vitro Kinase Inhibition Assay

KinaseThis compound IC₅₀ (µM)
IKKβ15.8
IKKα> 100
JNK1> 100
p38α> 100

Table 2: Cell Proliferation Assay (MTT)

Cell LineTissue of OriginThis compound IC₅₀ (µM)
SiHaCervical Cancer25.2
HeLaCervical Cancer31.5
DU145Prostate Cancer42.8
MCF-7Breast Cancer> 100

Experimental Protocols

1. IKKβ Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant IKKβ.

Materials:

  • Human recombinant IKKβ (e.g., SignalChem, Cat# I17-10G)

  • IKKβ substrate peptide (e.g., IκBα peptide, Millipore, Cat# 12-321)

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of IKKβ enzyme solution to each well.

  • Add 5 µL of a mixture of the IκBα substrate peptide and ATP to initiate the reaction. The final concentrations should be 10 ng/µL IKKβ, 0.2 µg/µL substrate, and 10 µM ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Briefly, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

2. Cell Proliferation Assay (MTT)

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • SiHa, HeLa, DU145, and MCF-7 cell lines

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC₅₀ value.

3. Western Blot for Phospho-IκBα

Objective: To assess the effect of this compound on the phosphorylation of IκBα, a direct substrate of IKKβ, in a cellular context.

Materials:

  • HeLa cells

  • TNFα (Tumor Necrosis Factor-alpha)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Protocol:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Stimulate the cells with 20 ng/mL of TNFα for 15 minutes to induce IκBα phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total IκBα and β-actin as loading controls.

Visualizations

G cluster_pathway Proposed NF-κB Signaling Pathway Inhibition TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates Compound This compound Compound->IKK_complex Inhibits (Proposed) p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription

Caption: Proposed mechanism of action for this compound.

G cluster_workflow IKKβ Kinase Assay Workflow A Prepare Compound Dilutions B Add Compound and IKKβ to 384-well plate A->B C Add Substrate/ATP and Incubate B->C D Stop Reaction and Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate IC₅₀ F->G

Caption: Workflow for the in vitro IKKβ kinase assay.

G cluster_logic Experimental Logic for Cellular Analysis A Hypothesis: Compound inhibits IKKβ in cells B Pre-treat cells with compound A->B C Stimulate with TNFα B->C D Cell Lysis and Protein Quantification C->D E Western Blot for p-IκBα D->E F Result: Decreased p-IκBα levels? E->F F->A No G Conclusion: Compound inhibits NF-κB pathway F->G Yes

Caption: Logical workflow for Western blot analysis.

References

Application Notes and Protocols for 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and toxicological data for 3-chloro-N-(2-phenoxyphenyl)benzamide has been found in the public domain. The following safety and handling procedures are based on data for structurally similar compounds, including various chlorinated and substituted benzamides. These guidelines represent best practices for handling a novel chemical with unknown toxicity and should be implemented with caution. A thorough risk assessment should be conducted by the user before commencing any experimental work.

Hazard Identification and Classification

Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards associated with similar benzamide derivatives include acute oral toxicity and potential for genetic defects.[1]

Globally Harmonized System (GHS) Classification (Inferred)

The following table summarizes GHS classifications for a related benzamide compound. These should be considered as potential classifications for this compound until specific data is available.

Hazard ClassHazard CategoryHazard StatementSource Compound
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBenzamide[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defectsBenzamide

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.[2]

  • Ingestion: Harmful if swallowed, may cause nausea, vomiting, and abdominal pain.[2]

First-Aid Measures

Emergency procedures for exposure are critical and should be followed promptly.

  • General Advice: Show the safety data sheet of a similar compound (e.g., Benzamide) to the medical professional in attendance.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately seek medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[4][5]

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield that meets ANSI Z87.1 or EN166 standards.[3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[6]

    • Clothing: Wear a lab coat, and for larger quantities or when there is a risk of splashing, use a chemical-resistant apron or suit.[5]

    • Footwear: Closed-toe shoes are mandatory.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust is generated, a NIOSH/MSHA-approved respirator is required.[6]

Handling and Storage
  • Handling:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]

    • Avoid the formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

    • Store in a locked cabinet or a restricted-access area.

Accidental Release Measures
  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and close the doors.

    • Alert others in the vicinity and contact the institutional emergency response team.

    • Prevent entry into the affected area until cleanup is complete.

Disposal Considerations

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9]

  • Do not dispose of down the drain or with general laboratory waste.[8]

  • Collect waste in a designated, labeled container for halogenated organic waste.[9][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Protocol 1: Weighing and Handling of Solid Compound
  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the chemical fume hood is operational and the work area is clean.

  • Procedure:

    • Perform all manipulations within the chemical fume hood.

    • Place a weigh boat on an analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

    • Close the stock container immediately after use.

    • Record the weight and proceed with the experimental procedure.

  • Cleanup:

    • Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel (wet with an appropriate solvent like ethanol or acetone) to remove any residual powder.

    • Dispose of the weigh boat and cleaning materials in the designated halogenated organic waste container.

Protocol 2: Preparation of a Solution
  • Preparation:

    • Follow all steps for weighing the solid compound as described in Protocol 1.

  • Procedure:

    • Select a suitable solvent (e.g., DMSO, DMF, ethanol) based on the experimental requirements.

    • Place a stir bar in an appropriately sized flask.

    • Add the desired volume of solvent to the flask.

    • While stirring, slowly add the weighed this compound to the solvent to prevent clumping.

    • If necessary, sonicate or gently warm the solution to aid dissolution.

    • Once fully dissolved, the solution is ready for use.

  • Cleanup:

    • Rinse all glassware that came into contact with the compound with a small amount of the solvent used. Dispose of the rinsate in the halogenated organic waste.

    • Wash the glassware with soap and water.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Dissolve Prepare Solution (if needed) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Clean Decontaminate Work Area & Glassware Experiment->Clean Waste Segregate Halogenated Waste Clean->Waste Dispose Dispose via Institutional Protocol Waste->Dispose End End Dispose->End End of Process

Caption: Workflow for Safe Handling of this compound.

EmergencyResponse cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_followup Follow-up Start Exposure Event Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion ActionInhale Move to Fresh Air. Seek Medical Attention. Inhalation->ActionInhale ActionSkin Remove Contaminated Clothing. Wash with Soap & Water for 15 min. SkinContact->ActionSkin ActionEye Rinse with Water for 15 min. Seek Medical Attention. EyeContact->ActionEye ActionIngest Rinse Mouth. Do NOT Induce Vomiting. Seek Immediate Medical Attention. Ingestion->ActionIngest Followup Report Incident to Supervisor. Consult SDS of Analogous Compound. ActionInhale->Followup ActionSkin->Followup ActionEye->Followup ActionIngest->Followup

Caption: Emergency Response Protocol for Accidental Exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide and improving its yield.

Synthesis Overview

The primary route for synthesizing this compound involves the formation of an amide bond between 3-chlorobenzoic acid (or its activated derivative) and 2-phenoxyaniline. Two common and effective methods are:

  • The Acyl Chloride Method: A two-step process where 3-chlorobenzoic acid is first converted to the more reactive 3-chlorobenzoyl chloride, which then reacts with 2-phenoxyaniline in the presence of a base.

  • The Direct Coupling Method: A one-pot synthesis where a coupling agent is used to directly facilitate the reaction between 3-chlorobenzoic acid and 2-phenoxyaniline.

cluster_start Starting Materials cluster_method1 Method 1: Acyl Chloride Pathway cluster_method2 Method 2: Direct Coupling Pathway A 3-Chlorobenzoic Acid C 3-Chlorobenzoyl Chloride A->C SOCl₂ or (COCl)₂ D Activated Ester Intermediate (e.g., O-acylisourea) A->D Coupling Agent (e.g., DCC, EDC) B 2-Phenoxyaniline B->D Coupling Agent (e.g., DCC, EDC) E This compound B->E C->E + 2-Phenoxyaniline + Base (e.g., Et₃N) D->E

Caption: General workflows for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to low yields or product impurities.

Q: My reaction yield is extremely low or zero. What are the most common causes?

A: Several factors can lead to poor yields. The most critical to investigate are:

  • Amine Reactivity: The lone pair on the nitrogen of 2-phenoxyaniline is essential for the nucleophilic attack. If the amine is protonated (e.g., present as a hydrochloride salt), it becomes non-nucleophilic and the reaction will not proceed.[1][2] Ensure you are using the free-base form of the amine.

  • Poor Quality Reagents: Ensure the starting materials and solvents are pure and anhydrous. Water can hydrolyze the acyl chloride intermediate back to the less reactive carboxylic acid.

  • Inefficient Acyl Chloride Formation: If you are preparing the 3-chlorobenzoyl chloride in situ or as a separate step, ensure the conversion is complete. Incomplete conversion from the carboxylic acid is a common source of low yield.

Q: I am using 3-chlorobenzoyl chloride and 2-phenoxyaniline, but the reaction isn't working. Do I really need a base?

A: Yes, a base is mandatory. The reaction generates HCl, which will protonate the nucleophilic amine starting material, rendering it unreactive. Adding at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is necessary to "scavenge" the HCl and allow the reaction to proceed to completion.[1][4] For every mole of amine that reacts, one mole of HCl is formed, which would otherwise consume another mole of the amine. Therefore, without an added base, the theoretical maximum yield is only 50%.[2]

Q: I am seeing an unexpected byproduct in my analysis. What could it be?

A: The identity of the byproduct depends on your reaction conditions:

  • Unreacted Starting Material: The most common "byproduct" is often unreacted 3-chlorobenzoic acid, especially if the activation step to form the acyl chloride was inefficient.

  • Ester Formation: If you use an alcohol (like methanol or ethanol) as a solvent with the acyl chloride intermediate, you may form the corresponding methyl or ethyl 3-chlorobenzoate.[5]

  • Anhydride Formation: Anhydrides can sometimes form from the acid chloride.[5]

  • Hydrolysis: If water is present in the reaction, the 3-chlorobenzoyl chloride can hydrolyze back to 3-chlorobenzoic acid.

Q: I am starting from 3-chlorobenzoic acid and using thionyl chloride (SOCl₂). How can I improve this step?

A: The conversion of a carboxylic acid to an acid chloride using SOCl₂ often requires heat to proceed efficiently.[1]

  • Heating: Refluxing the mixture of 3-chlorobenzoic acid and thionyl chloride is a standard procedure.[4]

  • Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming a Vilsmeier reagent, which is a more potent activating agent.[1] However, be aware that this can sometimes complicate the work-up procedure.[1]

  • Isolation: It is often best to isolate the acyl chloride (e.g., by removing the excess SOCl₂ under vacuum) before adding the amine.[4]

Start Start: Low Product Yield CheckBase Is a suitable base (e.g., Et₃N, Pyridine) being used with the acyl chloride? Start->CheckBase CheckAmine Is the 2-phenoxyaniline in its free-base form (not a salt)? CheckBase->CheckAmine Yes AddBase Action: Add 1-2 eq. of a non-nucleophilic base. CheckBase->AddBase No CheckWater Are solvents and reagents anhydrous? CheckAmine->CheckWater Yes NeutralizeAmine Action: Neutralize amine salt with a base and extract the free amine. CheckAmine->NeutralizeAmine No CheckActivation If starting from acid, was the conversion to acyl chloride complete? CheckWater->CheckActivation Yes DryReagents Action: Use anhydrous solvents and dry reagents. CheckWater->DryReagents No OptimizeActivation Action: Heat reaction with SOCl₂ (reflux) or use a coupling agent. CheckActivation->OptimizeActivation No End Re-run Experiment CheckActivation->End Yes AddBase->End NeutralizeAmine->End DryReagents->End OptimizeActivation->End

Caption: A troubleshooting decision tree for low-yield synthesis reactions.

Experimental Protocols

Protocol A: Acyl Chloride Method

This protocol is based on the Schotten-Baumann reaction conditions.[4]

  • Step 1: Formation of 3-chlorobenzoyl chloride.

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 3-chlorobenzoic acid (1 equivalent).

    • Add thionyl chloride (SOCl₂, ~2-3 equivalents) or oxalyl chloride ((COCl)₂, ~1.5 equivalents) in an aprotic solvent like dichloromethane (DCM).[4] If using oxalyl chloride, a catalytic amount of DMF is often added.

    • Heat the mixture to reflux for 1-3 hours until gas evolution ceases.

    • Allow the mixture to cool and remove excess SOCl₂ or solvent and byproducts under reduced pressure. The resulting crude 3-chlorobenzoyl chloride can often be used directly.

  • Step 2: Amide Formation.

    • Dissolve 2-phenoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of 3-chlorobenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, proceed with an aqueous workup to remove the triethylamine hydrochloride salt and purify the crude product, typically by recrystallization or flash column chromatography.

Protocol B: Direct Coupling Agent Method

This method avoids the isolation of the acyl chloride and often results in high yields.

  • One-Pot Amide Synthesis.

    • In a round-bottom flask, dissolve 3-chlorobenzoic acid (1 equivalent), 2-phenoxyaniline (1-1.2 equivalents), and a coupling activator such as 1-hydroxybenzotriazole (HOBt) (if needed) in an anhydrous aprotic solvent (e.g., DCM, DMF).

    • Cool the mixture in an ice bath.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture (to remove urea byproduct if DCC is used) and perform an aqueous workup. Purify the final product by recrystallization or flash column chromatography. A patent for a similar synthesis using N,N'-diisopropylcarbodiimide (DIC) as the condensing agent reported yields of up to 97%.[6]

Data Presentation: Optimizing Reaction Conditions

The choice of reagents and conditions can significantly impact the final yield. The following tables summarize common variables.

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Acyl Chloride SOCl₂ or (COCl)₂, Base (Et₃N)Good to ExcellentReagents are inexpensive; reliable method.Requires two steps; acyl chloride is moisture-sensitive.
Direct Coupling EDC, DCC, DIC/HOBtExcellent[6]One-pot procedure; mild conditions.[3]Coupling agents are more expensive; byproduct removal needed (e.g., DCU).

Table 2: Influence of Base and Solvent on the Acyl Chloride Method

BaseSolventTypical ConditionsNotes
Triethylamine DCM, THF, Ethyl Acetate0 °C to Room Temp.Standard, effective choice. The resulting Et₃N·HCl salt is often insoluble and can be filtered off or removed with an aqueous wash.[1]
Pyridine DCM, Chloroform0 °C to Room Temp.Can also act as a nucleophilic catalyst. Can be harder to remove than triethylamine.
Aqueous NaOH Biphasic (e.g., DCM/Water)Room Temp.Known as Schotten-Baumann conditions.[2][4] The product remains in the organic layer while byproducts are partitioned into the aqueous layer.

Frequently Asked Questions (FAQs)

Q: What is the function of a coupling agent like EDC or DCC? A: Coupling agents activate the carboxylic acid. They react with the carboxyl group to form a highly reactive intermediate (an O-acylisourea), which is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid.[3][4] This allows the reaction to occur under mild conditions with high efficiency.

Q: Can I run the reaction by simply heating the 3-chlorobenzoic acid and 2-phenoxyaniline together? A: This is generally not recommended. Direct reaction of a carboxylic acid and an amine requires very high temperatures (pyrolysis) to drive off water.[2] The initial reaction is an acid-base neutralization to form a salt. The harsh heating conditions required to force the amide formation often lead to decomposition and the formation of intractable tars, resulting in very low yields of the desired product.[2]

Q: How should I purify the final this compound? A: The most common purification methods for benzanilide-type compounds are recrystallization from a suitable solvent (such as ethanol) or flash column chromatography on silica gel.[7][8][9] The choice depends on the scale of the reaction and the nature of the impurities.

References

Technical Support Center: Synthesis of 3-Chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Schotten-Baumann reaction method.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields in this amide synthesis can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Purity of Starting Materials: Ensure the 2-phenoxyaniline and 3-chlorobenzoyl chloride are pure. Impurities in the amine can lead to side reactions, while old or partially hydrolyzed 3-chlorobenzoyl chloride will be less reactive.

  • Reaction Conditions: The reaction is typically base-catalyzed. Inadequate base (e.g., aqueous NaOH or pyridine) can lead to the accumulation of HCl, which protonates the unreacted amine, rendering it non-nucleophilic.[1][2] Ensure the reaction mixture remains basic throughout the addition of the acyl chloride.

  • Hydrolysis of Acyl Chloride: 3-chlorobenzoyl chloride can be hydrolyzed by water. While the Schotten-Baumann reaction is often performed in a biphasic system, vigorous stirring is crucial to ensure the acylation of the amine is faster than the hydrolysis of the acyl chloride.[3]

  • Steric Hindrance: While not excessively bulky, the ortho-phenoxy group on the aniline can introduce some steric hindrance. Ensuring adequate reaction time and possibly gentle heating (monitor for side reactions) might improve the yield.

  • Work-up and Purification: Product loss during extraction and recrystallization can significantly impact the final yield. Ensure efficient extraction with a suitable organic solvent and choose an appropriate recrystallization solvent system to minimize loss.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What could it be?

A2: The most likely water-soluble byproduct is 3-chlorobenzoic acid, which results from the hydrolysis of 3-chlorobenzoyl chloride.[4] This is especially prevalent if the reaction is too slow, the stirring is inefficient, or if the acyl chloride is added too quickly to the aqueous base solution without sufficient amine present in the organic phase. To minimize this, ensure a well-emulsified biphasic system with vigorous stirring and slow, portion-wise addition of the acyl chloride.

Q3: My purified product shows impurities in the NMR spectrum that I cannot identify.

A3: Unidentified impurities could be due to side reactions. Consider the following possibilities:

  • Diacylation: Although less common with secondary anilines, if there are any primary amine impurities, diacylation could occur.

  • Reaction with Phenoxy Group: While the amide formation is the primary reaction, under harsh conditions (e.g., high heat), reactions involving the phenoxy group cannot be entirely ruled out, though they are unlikely under standard Schotten-Baumann conditions.

  • Incomplete Removal of Starting Materials: Ensure your purification method effectively removes unreacted 2-phenoxyaniline and 3-chlorobenzoic acid (from hydrolysis). Washing the organic layer with a dilute acid solution can help remove unreacted amine, and a dilute base wash can remove the carboxylic acid.

Q4: The reaction seems to stall and does not go to completion, even with extended reaction times. What can I do?

A4: Reaction stalling can be due to the deactivation of the amine.

  • Check pH: As the reaction progresses, HCl is generated. If the base is not sufficient to neutralize it, the amine will be protonated and the reaction will stop. Periodically check the pH of the aqueous layer and add more base if necessary.

  • Alternative Methods: If the Schotten-Baumann conditions are not effective, consider using a different coupling agent. Activating the 3-chlorobenzoic acid with a reagent like thionyl chloride to form the acyl chloride in situ, followed by reaction with 2-phenoxyaniline in the presence of a non-aqueous base like pyridine or triethylamine in an aprotic solvent, can be an alternative.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: The most common and straightforward method is the Schotten-Baumann reaction, which involves the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride in the presence of an aqueous base.[1][3]

Q: What is a suitable solvent for the reaction?

A: For a Schotten-Baumann reaction, a two-phase system is often used, with water as the aqueous phase and a non-polar organic solvent like dichloromethane or diethyl ether to dissolve the amine and the product.[3]

Q: How can I purify the final product?

A: Recrystallization is a common method for purifying N-aryl benzamides. The choice of solvent is crucial. A good starting point is to test solvent systems like ethanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, water).[5][6] For a compound similar in structure, 3-chloro-N-(2-methylphenyl)benzamide, slow evaporation from an ethanol solution yielded pure crystals.[7]

Q: Are there any specific safety precautions I should take?

A: Yes. 3-chlorobenzoyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[8] The reaction can be exothermic, so controlled addition of the acyl chloride is important.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of N-aryl benzamides via the Schotten-Baumann reaction, which can be adapted for the synthesis of this compound.

ParameterValueNotes
Reactants 2-phenoxyaniline, 3-chlorobenzoyl chloride
Stoichiometry (Amine:Acyl Chloride) 1 : 1.1-1.2A slight excess of the acyl chloride is often used.
Base 10% Aqueous NaOH or PyridineSufficient to neutralize the HCl produced.
Solvent Dichloromethane/Water or Diethyl Ether/WaterBiphasic system.
Temperature Room TemperatureThe reaction is typically exothermic.
Reaction Time 1-3 hoursMonitor by TLC for completion.
Typical Yield 70-90%Highly dependent on reaction conditions and work-up.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative procedure based on the standard Schotten-Baumann reaction conditions.

  • Preparation of Reactants:

    • In a flask, dissolve 2-phenoxyaniline (1 equivalent) in a suitable organic solvent (e.g., dichloromethane).

    • In a separate container, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup:

    • Combine the solution of 2-phenoxyaniline and the aqueous sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the two-phase mixture vigorously to ensure good mixing.

  • Addition of Acyl Chloride:

    • Slowly add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirring biphasic mixture over a period of 30-60 minutes.

    • Maintain a constant, vigorous stirring rate throughout the addition. The reaction is exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove any unreacted amine), water, and a saturated aqueous sodium bicarbonate solution (to remove any 3-chlorobenzoic acid).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to form crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve 2-phenoxyaniline in Dichloromethane combine Combine Amine Solution and aq. NaOH prep_amine->combine prep_base Prepare 10% aq. NaOH prep_base->combine add_acyl Add 3-Chlorobenzoyl Chloride (dropwise, with stirring) combine->add_acyl react Stir at Room Temperature (1-2 hours) add_acyl->react monitor Monitor by TLC react->monitor separate Separate Organic Layer monitor->separate wash_acid Wash with dil. HCl separate->wash_acid wash_water Wash with Water wash_acid->wash_water wash_base Wash with aq. NaHCO3 wash_water->wash_base dry Dry over Na2SO4 wash_base->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry end End filter_dry->end start Start start->prep_amine start->prep_base

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction q1 Is the reaction mixture basic throughout? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are starting materials pure? a1_yes->q2 s1 Add more base (e.g., 10% NaOH) and monitor pH. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is stirring vigorous? a2_yes->q3 s2 Purify starting materials: - Distill 3-chlorobenzoyl chloride - Recrystallize 2-phenoxyaniline a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the acyl chloride added slowly? a3_yes->q4 s3 Increase stirring speed to ensure a good emulsion. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s5 Consider alternative methods: - Anhydrous conditions with pyridine - Different coupling agents a4_yes->s5 s4 Add acyl chloride dropwise over a longer period. a4_no->s4

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

WNK-SPAK Signaling Pathway

N-(phenoxyphenyl)benzamide derivatives have been identified as inhibitors of the SPAK kinase, which is involved in the WNK signaling pathway that regulates blood pressure.[9]

signaling_pathway AngII Angiotensin II WNK WNK Kinase AngII->WNK activates SPAK SPAK/OSR1 WNK->SPAK phosphorylates (activates) NCC NCC (Na-Cl Cotransporter) SPAK->NCC phosphorylates (activates) Salt_Reabsorption Increased Salt Reabsorption in Kidney NCC->Salt_Reabsorption Hypertension Hypertension Salt_Reabsorption->Hypertension Inhibitor This compound (SPAK Inhibitor) Inhibitor->SPAK inhibits

References

Technical Support Center: Purification of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 3-chloro-N-(2-phenoxyphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, such as 3-chlorobenzoyl chloride and 2-phenoxyaniline. Additionally, side products from the reaction, such as the hydrolysis of 3-chlorobenzoyl chloride to 3-chlorobenzoic acid, may be present. Depending on the reaction conditions, over-acylation or other side reactions involving the starting materials could also lead to byproducts.

Q2: My crude product has a brownish or yellowish tint. What is the likely cause and how can I remove it?

A2: A colored tint in the crude product often indicates the presence of residual starting materials or byproducts formed during the reaction. Recrystallization is an effective method for removing colored impurities. If a single recrystallization does not yield a colorless product, treatment with activated charcoal during the recrystallization process can help adsorb the colored impurities.

Q3: I am experiencing low recovery after recrystallization. What are the possible reasons?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.

  • Incomplete precipitation: The solution may not have been cooled sufficiently to allow for maximum crystal formation.

  • Premature crystallization: If the solution cools too quickly, impurities can become trapped in the crystals, reducing the purity of the recovered product and potentially affecting the overall yield.

  • Washing with a solvent at room temperature: The wash solvent should be cold to minimize dissolution of the purified crystals.

Q4: Is column chromatography a suitable method for purifying this compound?

A4: Yes, column chromatography is a suitable method for purifying this compound, especially for removing impurities with similar solubility profiles. Silica gel is a common stationary phase, and a solvent system of hexane and ethyl acetate is often effective.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The compound may be precipitating from a supersaturated solution too quickly.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure slow cooling of the solution. - Try a different recrystallization solvent with a lower boiling point.
No crystals form upon cooling The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low purity after recrystallization The solution cooled too quickly, trapping impurities.- Re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool slowly. - Consider a second recrystallization step.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities The solvent system (eluent) is not optimal.- Adjust the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. Increase the proportion of ethyl acetate to increase polarity. - Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation.
The compound is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution, where the polarity of the solvent is increased over time, can be effective.
The compound is eluting too quickly (with the solvent front) The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Tailing of the compound band The compound is interacting too strongly with the stationary phase.- Add a small amount of a modifier to the eluent. For example, a small amount of triethylamine can help with basic compounds, while acetic acid can help with acidic compounds.

Quantitative Data Summary

The following tables provide illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Table 1: Potential Impurities and their Removal

ImpurityTypical SourceRecommended Purification Method
3-chlorobenzoyl chlorideUnreacted starting materialAqueous work-up (hydrolysis), followed by recrystallization or column chromatography.
2-phenoxyanilineUnreacted starting materialRecrystallization or column chromatography.
3-chlorobenzoic acidHydrolysis of 3-chlorobenzoyl chlorideExtraction with a mild base (e.g., sodium bicarbonate solution) during work-up.

Table 2: Illustrative Purification Outcomes

Purification MethodStarting Purity (crude)Purity after 1st PassPurity after 2nd PassTypical Yield
Recrystallization (Ethanol) ~85%~95%>98%70-85%
Column Chromatography (Silica gel, Hexane:Ethyl Acetate) ~85%>99%-80-95%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 3-chlorobenzoyl_chloride 3-chlorobenzoyl chloride Reaction Amide Coupling Reaction 3-chlorobenzoyl_chloride->Reaction 2-phenoxyaniline 2-phenoxyaniline 2-phenoxyaniline->Reaction Crude_Product Crude 3-chloro-N- (2-phenoxyphenyl)benzamide Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue method Which purification method? start->method recrystallization_issue Recrystallization Issue? method->recrystallization_issue Recrystallization chromatography_issue Chromatography Issue? method->chromatography_issue Chromatography oiling_out Oiling out? recrystallization_issue->oiling_out Yes poor_separation Poor separation? chromatography_issue->poor_separation Yes no_crystals No crystals? oiling_out->no_crystals No solution_oiling Add co-solvent / Slow cool / Change solvent oiling_out->solution_oiling Yes low_purity_recryst Low purity? no_crystals->low_purity_recryst No solution_no_crystals Concentrate / Scratch flask / Add seed crystal no_crystals->solution_no_crystals Yes solution_low_purity_recryst Slow cool / Re-recrystallize low_purity_recryst->solution_low_purity_recryst Yes no_elution No elution? poor_separation->no_elution No solution_poor_separation Optimize eluent (TLC) poor_separation->solution_poor_separation Yes fast_elution Too fast elution? no_elution->fast_elution No solution_no_elution Increase eluent polarity no_elution->solution_no_elution Yes solution_fast_elution Decrease eluent polarity fast_elution->solution_fast_elution Yes

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide. Our aim is to help you mitigate the formation of byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The two most significant byproducts are:

  • 3-chlorobenzoic acid : This forms from the hydrolysis of the highly reactive 3-chlorobenzoyl chloride upon contact with water.

  • N,N-bis(3-chlorobenzoyl)-2-phenoxyaniline : This is a diacylation product where the amine nitrogen of 2-phenoxyaniline is acylated twice.

Q3: Can intramolecular cyclization occur as a side reaction?

A3: While intramolecular cyclization can occur with N-aryl amides under certain conditions to form heterocyclic compounds, it is not a commonly reported byproduct under typical Schotten-Baumann conditions for this type of molecule. The reaction conditions generally favor the intermolecular amide bond formation.

Q4: How can I purify the final product, this compound?

A4: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol.[3] For more challenging purifications, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexanes) is effective.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Hydrolysis of 3-chlorobenzoyl chloride: The acyl chloride is sensitive to moisture. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Formation of amine salt: The HCl byproduct reacts with the starting amine, rendering it unreactive.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 3. Use at least one equivalent of a suitable base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl as it is formed.[4]
Presence of a Significant Amount of 3-chlorobenzoic acid Excessive moisture in the reaction: This leads to the hydrolysis of 3-chlorobenzoyl chloride.1. Use anhydrous solvents and reagents. 2. If using a biphasic system with aqueous base, ensure vigorous stirring to promote the reaction at the interface and minimize the time the acyl chloride is in contact with the aqueous phase before reacting with the amine.
Formation of a Diacylated Byproduct Use of a strong, non-hindered base and/or high temperature: These conditions can deprotonate the initially formed amide, making it susceptible to a second acylation.1. Use a milder base like pyridine instead of stronger bases such as triethylamine. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity. 3. Use a slight excess of the amine relative to the acyl chloride to favor mono-acylation.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily: This can be due to residual solvent or impurities.1. Ensure all solvent is removed under reduced pressure. 2. Try different recrystallization solvents or solvent mixtures. 3. If recrystallization fails, purify the product using flash column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of benzanilide derivatives analogous to this compound, providing a reference for expected outcomes under various experimental setups.

Amine ReactantAcyl Chloride ReactantBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-hydroxyanilineBenzoyl chlorideAqueous NaOHWaterRoom Temp--[5]
SalicylamideVarious benzoyl chloridesPyridinePyridineReflux4Modest to good[2]
3-chloro-4-(4-chlorophenoxy)aniline3,5-diiodosalicyloyl chloride (generated in situ)-Xylene1101.582[1]
o-nitroaniline3-chlorobenzoyl chloride (from 3-chlorobenzoic acid and SOCl₂)-AcetonitrileReflux3-[6]

Experimental Protocols

General Protocol for the Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is a representative procedure based on the synthesis of analogous compounds.[3][7]

Materials:

  • 2-phenoxyaniline

  • 3-chlorobenzoyl chloride

  • Pyridine (or triethylamine/aqueous NaOH)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve 2-phenoxyaniline in anhydrous DCM add_base Add pyridine and cool to 0°C dissolve->add_base add_acyl_chloride Add 3-chlorobenzoyl chloride solution dropwise add_base->add_acyl_chloride react Stir at room temperature (2-4 hours) add_acyl_chloride->react quench Quench with deionized water react->quench extract Separate organic layer quench->extract wash Wash with HCl, NaHCO3, and brine extract->wash dry Dry over Na2SO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or Flash Chromatography concentrate->purify characterize Characterize final product purify->characterize

Synthesis and Purification Workflow
Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_hydrolysis Check for 3-chlorobenzoic acid (hydrolysis byproduct) start->check_hydrolysis check_sm Check for unreacted starting materials start->check_sm check_diacylation Check for diacylation byproduct start->check_diacylation solution_hydrolysis Use anhydrous conditions, inert atmosphere check_hydrolysis->solution_hydrolysis Present solution_incomplete Increase reaction time/temperature, ensure adequate mixing check_sm->solution_incomplete Present solution_base Ensure sufficient base is present to neutralize HCl check_sm->solution_base Amine starting material consumed but no product solution_diacylation Use milder base (pyridine), lower temperature check_diacylation->solution_diacylation Present

Troubleshooting Low Yield
Signaling Pathway of Byproduct Formation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine 2-phenoxyaniline product This compound amine->product acyl_chloride 3-chlorobenzoyl chloride acyl_chloride->product hydrolysis_product 3-chlorobenzoic acid acyl_chloride->hydrolysis_product diacylation_product Diacylation Product acyl_chloride->diacylation_product base Base (e.g., Pyridine) base->product Promotes base->diacylation_product Strong base can promote water Water (moisture) water->hydrolysis_product Causes product->diacylation_product

Byproduct Formation Pathways

References

Technical Support Center: Scaling Up 3-chloro-N-(2-phenoxyphenyl)benzamide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 3-chloro-N-(2-phenoxyphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of an amide bond between 3-chlorobenzoic acid and 2-phenoxyaniline. The two primary approaches are:

  • The Acyl Chloride Method: This involves converting 3-chlorobenzoic acid to its more reactive acyl chloride derivative, 3-chlorobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-phenoxyaniline to form the desired amide.[1][] This method is often robust and high-yielding.[]

  • Coupling Agent-Mediated Amide Formation: This approach directly couples 3-chlorobenzoic acid and 2-phenoxyaniline using a peptide coupling reagent. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt).[3] This method offers mild reaction conditions but may require careful selection of reagents to avoid side reactions and purification challenges on a larger scale.[4][5]

Q2: How do I choose between the acyl chloride method and a coupling agent-mediated approach for scale-up?

A2: The choice depends on several factors, including scale, cost, safety, and available equipment.

  • Acyl Chloride Method: Generally preferred for larger-scale synthesis due to the lower cost of reagents like thionyl chloride.[6] However, this method generates corrosive HCl gas, which requires appropriate scrubbers and handling procedures. The intermediate acyl chloride can also be sensitive to moisture.

  • Coupling Agent Method: Offers milder conditions and avoids the generation of HCl. However, coupling reagents can be expensive, and byproducts (like dicyclohexylurea from DCC) can complicate purification.[4] For large-scale processes, reagents like propylphosphonic anhydride (T3P) or carbonyldiimidazole (CDI) are often considered.[6]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control for successful and reproducible synthesis include:

  • Reaction Temperature: The formation of the acyl chloride and the subsequent amidation are often exothermic.[] Careful temperature control is crucial to prevent side reactions and ensure product quality.

  • Stoichiometry of Reactants: Precise control over the molar ratios of the acid, amine, and any coupling agents or bases is essential for maximizing yield and minimizing impurities.

  • Moisture Control: Acyl chlorides are highly reactive towards water. All reactants, solvents, and equipment should be thoroughly dried to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

  • Addition Rate: Slow and controlled addition of the amine to the acyl chloride solution (or vice versa) can help manage the exothermicity of the reaction.[7]

Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.[8][9][10]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide carbonyl (C=O) and N-H bonds in the product.[8][9][10]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the acyl chloride.1a. Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in slight excess. 1b. Increase the reaction time or temperature for the acyl chloride formation step.
2. Hydrolysis of the acyl chloride intermediate.2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Low reactivity of the aniline.3. Consider using a more forcing condition (higher temperature) or adding a catalyst like 4-dimethylaminopyridine (DMAP), especially if the aniline is sterically hindered or electron-deficient.[]
4. Ineffective coupling agent or activator.4. If using a coupling agent, ensure it is of high purity. Consider screening different coupling agents and activators.
Presence of Unreacted Starting Materials in Final Product 1. Incorrect stoichiometry.1. Carefully check the molar equivalents of all reactants. A slight excess of the acylating agent may be necessary to drive the reaction to completion.
2. Insufficient reaction time or temperature.2. Monitor the reaction by TLC or HPLC to ensure it has gone to completion before work-up. If necessary, increase the reaction time or temperature.
3. Inefficient mixing on a larger scale.3. Ensure adequate agitation is maintained throughout the reaction, especially during the addition of reagents.
Formation of Side Products/Impurities 1. Diacylation of the amine.1. Add the acyl chloride slowly to a solution of the amine and base to maintain a low concentration of the acylating agent.[7]
2. Side reactions with the solvent.2. Choose an inert solvent that does not react with the acyl chloride or other reagents (e.g., dichloromethane, toluene).[]
3. Byproducts from the coupling agent.3. Select a coupling agent that produces easily removable byproducts (e.g., using EDC to form a water-soluble urea byproduct).
Difficulties in Product Isolation and Purification 1. Product is an oil or does not crystallize easily.1. Attempt purification by column chromatography. Screen different solvent systems for crystallization.
2. Contamination with byproducts from the coupling reaction (e.g., DCU).2. Filter the reaction mixture to remove insoluble byproducts like DCU before work-up.
3. Emulsion formation during aqueous work-up.3. Add brine to the aqueous layer to break the emulsion. Allow the mixture to stand for a longer period.

Data Presentation

Table 1: Effect of Base on Yield in Acyl Chloride Method

Base (1.2 eq.)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
TriethylamineDichloromethane0 to 2548597
PyridineDichloromethane0 to 2548298
DiisopropylethylamineDichloromethane0 to 2548897
Aqueous NaHCO₃Toluene2567595

Table 2: Comparison of Coupling Reagents

Coupling Reagent (1.1 eq.)Activator (1.1 eq.)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
DCCHOBtDichloromethane25129096
EDCHOBtDichloromethane25129298
T3P-Ethyl Acetate5088997
CDI-Tetrahydrofuran25168595

Experimental Protocols

Protocol 1: Synthesis via the Acyl Chloride Method

  • Acyl Chloride Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 3-chlorobenzoic acid (1.0 eq.).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Slowly add thionyl chloride (1.2 eq.) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-chlorobenzoyl chloride as an oil.

  • Amide Formation:

    • In a separate flask, dissolve 2-phenoxyaniline (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM under an inert atmosphere.[]

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude 3-chlorobenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[8][9]

Protocol 2: Synthesis via Coupling Agent (EDC/HOBt)

  • Reaction Setup:

    • To a round-bottom flask, add 3-chlorobenzoic acid (1.0 eq.), 2-phenoxyaniline (1.0 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).

    • Add a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Amide Coupling:

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq.) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • If using DCM, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.

    • If using DMF, pour the reaction mixture into a large volume of water to precipitate the product.

    • Collect the crude product by filtration.

    • Dry the organic layer (if using DCM) over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_acyl_chloride cluster_acyl_chloride_formation Acyl Chloride Formation cluster_amide_formation Amide Formation cluster_workup Work-up & Purification A 3-Chlorobenzoic Acid + SOCl₂ B Reflux in DCM A->B Heat C 3-Chlorobenzoyl Chloride (crude) B->C Evaporation E Combine at 0°C C->E D 2-Phenoxyaniline + Base in DCM D->E F Aqueous Work-up E->F G Drying & Evaporation F->G H Recrystallization / Chromatography G->H I Pure Product H->I

Caption: Workflow for the Acyl Chloride Method.

experimental_workflow_coupling_agent cluster_coupling Amide Coupling cluster_workup Work-up & Purification A 3-Chlorobenzoic Acid + 2-Phenoxyaniline + HOBt B Add EDC at 0°C A->B C Stir at RT B->C D Aqueous Work-up / Precipitation C->D E Drying & Evaporation D->E F Recrystallization / Chromatography E->F G Pure Product F->G

Caption: Workflow for the Coupling Agent Method.

troubleshooting_logic Start Low Yield or Impure Product CheckSM Check Starting Materials Purity & Stoichiometry Start->CheckSM CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture CheckTemp Verify Temperature Control Start->CheckTemp CheckMethod Evaluate Synthesis Method (Acyl Chloride vs. Coupling) CheckSM->CheckMethod CheckMoisture->CheckMethod CheckTemp->CheckMethod OptimizeAcyl Optimize Acyl Chloride Formation (Time/Temp) CheckMethod->OptimizeAcyl Acyl Chloride OptimizeCoupling Screen Coupling Reagents/Solvents CheckMethod->OptimizeCoupling Coupling Agent OptimizePurification Optimize Purification (Solvent/Technique) OptimizeAcyl->OptimizePurification OptimizeCoupling->OptimizePurification Success Improved Yield & Purity OptimizePurification->Success

Caption: Troubleshooting Workflow.

References

Technical Support Center: Optimizing Assays for Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for optimizing biological assays with novel benzamide derivatives. The compound "3-chloro-N-(2-phenoxyphenyl)benzamide" is used as a representative example. As there is no specific information publicly available for this particular molecule, the protocols and troubleshooting advice are based on best practices for handling novel small molecules in drug discovery.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store my benzamide compound for optimal stability and reproducibility?

A: Proper handling is critical for obtaining reliable data.

  • Storage of Dry Compound: Lyophilized compounds should be stored at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[1][2][3] Before opening, allow the vial to warm to room temperature to avoid condensation.[2][3]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic compounds.[4] However, always check the certificate of analysis for recommended solvents. If DMSO is not suitable, other organic solvents like ethanol or DMF may be considered.[4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO. To ensure complete dissolution, vortexing or brief sonication may be necessary.

  • Storage of Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][5]

Q2: What are the most common causes of inconsistent results or poor reproducibility in my assays?

A: Inconsistency often stems from issues with the compound's physical properties or its interaction with the assay components. Key causes include:

  • Poor Solubility: The compound may precipitate out of solution when the DMSO stock is diluted into aqueous assay buffer. This is a primary cause of variable results.[6][7]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or interfere with assay components, leading to false-positive results.[8][9][10]

  • Compound Instability: The compound may be unstable in the assay buffer, degrading over the course of the experiment.

  • Assay Interference: The compound may directly interfere with the detection method, for example, by being autofluorescent or by quenching the signal.[11][12]

Q3: My compound shows activity in a primary screen. How do I confirm it is a true hit and not an artifact?

A: Hit confirmation requires a series of validation and secondary assays.

  • Re-test in Dose-Response: Confirm the activity by generating a full dose-response curve to determine the IC50 or EC50 value.[13]

  • Test for Assay Interference: Run control experiments to rule out autofluorescence or signal quenching. This typically involves testing the compound in the assay in the absence of the biological target (e.g., no enzyme).[12][13]

  • Perform Orthogonal Assays: Use a different assay with an alternative detection method to confirm the biological activity. For example, if the primary screen was a fluorescence-based enzyme assay, a secondary assay could be based on luminescence or a direct measurement of product formation by mass spectrometry.[13]

  • Conduct Counter-Screens: Test for non-specific activity and rule out compound aggregation. A common method is to re-run the assay in the presence of a non-ionic detergent like Triton X-100; a significant loss of potency often indicates aggregation-based activity.[14]

Q4: In my cell viability assay, I am observing viability greater than 100% at low compound concentrations. What does this indicate?

A: This phenomenon, often called hormesis, is not uncommon. Several factors could be at play:

  • Overgrowth of Control Cells: In untreated control wells, cells may become over-confluent by the end of the assay, leading to some cell death and a reduced metabolic signal (e.g., in an MTT or MTS assay). Low, non-toxic concentrations of your compound might slightly slow proliferation, preventing over-confluence and thus resulting in a healthier, more metabolically active cell population compared to the control.[15]

  • Compound as a Nutrient Source: While rare, components of the molecule or impurities could be utilized by the cells.

  • Assay Artifact: The compound might interact with the assay reagents. For example, it could enhance the conversion of the tetrazolium dye in an MTT assay, leading to a stronger signal that doesn't correlate with a true increase in cell number.[15] To investigate, you should visually inspect the cells via microscopy and consider running a time-course experiment to find an optimal endpoint before control cells become over-confluent.[15]

Q5: How can I identify and mitigate potential off-target effects of my benzamide derivative?

A: Identifying off-target effects is crucial for developing a selective chemical probe or therapeutic.

  • Computational Profiling: In silico tools can predict potential off-target interactions by comparing the structure of your compound to databases of known ligands for various targets.[16]

  • Experimental Profiling: Screen the compound against a panel of related targets. For example, if your compound is a kinase inhibitor, test it against a broad panel of other kinases to determine its selectivity profile.[17]

  • Phenotypic Screening: Use cell-based assays to observe the overall effect of the compound. Unexplained cellular phenotypes may point towards off-target activities.[18]

  • Chemical Modifications: If an off-target activity is identified, medicinal chemistry efforts can be used to design new analogs with improved selectivity.[18]

Troubleshooting Guides

Problem: Poor Compound Solubility in Assay Media

Question: My compound, this compound, precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I resolve this?

Answer:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for the assay system (typically 0.5-1%), but no higher, as DMSO itself can affect biological systems.

  • Modify Dilution Method: Instead of adding the compound stock directly to the full volume of buffer, try a serial dilution or add the stock to a smaller volume of buffer first while vortexing, then bring it to the final volume.

  • Use Co-solvents: If permitted by the assay, consider using a co-solvent like PEG400 or cyclodextrin in your final buffer to improve solubility.[5][7]

  • Sonication: Briefly sonicate the final diluted solution in a water bath to help break up small precipitates and encourage dissolution.

  • Assess Kinetic vs. Thermodynamic Solubility: For many screening assays, what matters is "kinetic solubility"—whether the compound stays in solution for the duration of the experiment.[6] If the compound precipitates after several hours, it may still be acceptable for a short-duration assay. You can test this by measuring turbidity over time.

  • Filter the Solution: If persistent precipitate remains, you can filter the solution through a 0.22 µm filter. However, be aware that this will lower the effective concentration of your compound, which you would need to determine.

Problem: Suspected False-Positive due to Compound Aggregation

Question: My benzamide derivative shows potent activity in my enzyme inhibition assay, but the dose-response curve is unusually steep. Could this be due to aggregation?

Answer: Yes, steep dose-response curves are a hallmark of aggregation-based inhibition. Here’s how to confirm and troubleshoot this:

  • Include Detergent in the Assay: Re-run the dose-response experiment with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80 in the assay buffer. If the compound is an aggregator, its apparent IC50 will increase significantly in the presence of the detergent.[14]

  • Vary Enzyme Concentration: True inhibitors that bind their target with a specific stoichiometry should have IC50 values that are independent of the enzyme concentration (unless they are tight binders). The IC50 of an aggregator, however, is often sensitive to changes in the enzyme concentration.

  • Perform Biophysical Analysis: The most direct method is to use Dynamic Light Scattering (DLS) to detect the formation of aggregate particles when the compound is diluted into the assay buffer at concentrations where inhibition is observed.[8][10]

  • Check for Promiscuity: Aggregators are often "frequent hitters" in high-throughput screening campaigns.[12] Check internal or public databases to see if your compound or structurally similar molecules are active against many unrelated targets.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical data for our example compound and related analogs. This data is for illustrative purposes only to demonstrate how to structure and compare results.

Compound IDStructurePrimary Screen IC50 (Kinase X, µM)Cell Viability IC50 (MCF-7, µM)Kinetic Solubility (pH 7.4, µM)Notes
Example-01 This compound0.55.215Potent in biochemical assay, moderate cell activity.
Example-02 4-fluoro-N-(2-phenoxyphenyl)benzamide1.28.925Lower biochemical potency, better solubility.
Example-03 3-chloro-N-(4-phenoxyphenyl)benzamide0.8> 505Potent, but poor cell activity likely due to low solubility.
Example-04 3-methyl-N-(2-phenoxyphenyl)benzamide15.6> 50> 100Low potency, high solubility.

Experimental Protocols

Protocol 1: Generic Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method to determine the IC50 of a test compound against a protein kinase.

Materials:

  • Purified Kinase Enzyme

  • Kinase Substrate (e.g., a fluorescently labeled peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)

  • Stop Solution: (e.g., 100 mM EDTA)

  • Test Compound (dissolved in 100% DMSO)

  • 384-well, low-volume, black plates

  • Plate reader capable of fluorescence detection

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer and dispense it into all wells except the "no enzyme" controls.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Add this solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination: Add the stop solution to all wells to chelate the Mg²⁺ and stop the enzymatic reaction.

  • Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with a test compound.[19][20]

Materials:

  • Adherent cells (e.g., MCF-7)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, clear, flat-bottom plates

  • Spectrophotometer plate reader

Methodology:

  • Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

  • Incubation: Return the plate to the incubator and treat the cells for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[20]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[19]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Incubate for another 4-16 hours in the dark to ensure complete solubilization. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_0 Compound Handling & Plating cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Secondary & Cellular Assays compound_prep Prepare Compound Stock (10 mM in DMSO) serial_dilution Create Serial Dilutions (in DMSO) compound_prep->serial_dilution plate_compound Dispense to Assay Plate (e.g., 100 nL) serial_dilution->plate_compound primary_assay Biochemical Assay (e.g., Kinase Inhibition) plate_compound->primary_assay readout Data Acquisition (e.g., Fluorescence) primary_assay->readout hit_id Identify Primary Hits (% Inhibition > 50%) readout->hit_id dose_response Dose-Response Curve (Calculate IC50) hit_id->dose_response counter_screen Counter-Screen (Rule out artifacts, e.g., aggregation) dose_response->counter_screen orthogonal_assay Orthogonal Assay (Confirm activity with different technology) counter_screen->orthogonal_assay cell_assay Cell-Based Assay (e.g., Cell Viability) orthogonal_assay->cell_assay selectivity Selectivity Profiling (e.g., Kinase Panel) cell_assay->selectivity validated_hit Validated Hit for Further Development selectivity->validated_hit

Caption: A typical experimental workflow for screening and validating novel small molecules.

Troubleshooting_Logic decision decision outcome outcome problem problem start Inconsistent Assay Results (High Well-to-Well Variability) solubility_check Is Compound Precipitate Visible in Assay Plate? start->solubility_check aggregation_check Does IC50 shift >10x with 0.01% Triton X-100? solubility_check->aggregation_check No solubility_issue Optimize Solubility (e.g., lower concentration, use co-solvents) solubility_check->solubility_issue No solubility_check->solubility_issue Yes interference_check Is Compound Active in 'No Enzyme' Control? aggregation_check->interference_check No aggregation_issue Compound is Likely an Aggregator (Deprioritize or redesign) aggregation_check->aggregation_issue No aggregation_check->aggregation_issue Yes interference_issue Compound Interferes with Assay Readout (Use Orthogonal Assay) interference_check->interference_issue No interference_check->interference_issue Yes reproducible_data Issue Resolved or Other Source of Error (Check Reagents/Pipetting) interference_check->reproducible_data No

Caption: A decision tree for troubleshooting common sources of assay artifacts.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Gene Expression & Cell Proliferation TF->Proliferation Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: A hypothetical signaling pathway (MAPK) that could be targeted by a novel benzamide derivative.

References

Technical Support Center: Troubleshooting Inconsistent Results with Substituted N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common problems researchers may encounter during the synthesis, purification, and characterization of substituted N-aryl benzamides.

Question 1: My reaction yield is consistently low. What are the potential causes?

Answer: Low yields in N-aryl benzamide synthesis can stem from several factors. Consider the following:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as the carboxylic acid and the aniline derivative. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Coupling Reagent: The choice and quality of the coupling reagent are critical. For instance, using thionyl chloride or oxalyl chloride to form the acid chloride in situ requires anhydrous conditions.

    • Solvent: The solvent should be anhydrous and appropriate for the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

    • Temperature: Some reactions may require specific temperature control (e.g., cooling during the addition of reagents) to prevent side reactions.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up Procedure: Inefficient extraction or purification can lead to loss of product. Ensure the pH is adjusted correctly during aqueous washes to remove unreacted starting materials and byproducts.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What do they represent?

Answer: Multiple spots on a TLC plate indicate the presence of impurities or byproducts alongside your desired product. These could be:

  • Unreacted Starting Materials: The most common impurities are the unreacted carboxylic acid and aniline.

  • Side Products: Depending on the reaction conditions, side reactions may occur. For example, if using a coupling agent like DCC (dicyclohexylcarbodiimide), the dicyclohexylurea byproduct can be a major impurity.

  • Product Degradation: The product might be unstable under the reaction or work-up conditions.

To identify these spots, you can run co-spots with your starting materials. Purification via column chromatography is typically required to isolate the desired product.

Question 3: The melting point of my synthesized compound is different from the literature value or is a broad range. Why?

Answer: A discrepancy in the melting point usually indicates the presence of impurities.

  • Impurities: Even small amounts of impurities can depress and broaden the melting point range.

  • Polymorphism: Some organic compounds can exist in different crystalline forms (polymorphs), each with a distinct melting point. The crystallization solvent and conditions can influence the polymorph obtained.[1]

Troubleshooting Steps:

  • Recrystallization: Purify your compound further by recrystallization from a suitable solvent system. This will help remove impurities and potentially yield a single polymorph.

  • Analytical Characterization: Use techniques like NMR and Mass Spectrometry to confirm the identity and purity of your compound.

Question 4: I am having trouble with the purification of my benzamide derivative.

Answer: Purification of N-aryl benzamides can sometimes be challenging.

  • Column Chromatography: This is the most common method for purification.

    • Solvent System: A systematic trial-and-error approach to find the optimal solvent system for TLC will translate to better separation on the column. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used.

    • Silica Gel: Ensure the silica gel is properly packed and of the appropriate mesh size for your separation needs.

  • Recrystallization: If the compound is a solid, recrystallization is an effective purification method. The choice of solvent is crucial. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted N-aryl benzamides, providing a baseline for comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
3-Chloro-N-(2-chlorophenyl)benzamideC₁₃H₉Cl₂NO266.11--[2]
3-Chloro-N-phenylbenzamideC₁₃H₁₀ClNO231.67--[3]
3-Chloro-N-(2-methylphenyl)benzamideC₁₄H₁₂ClNO245.70--[4]
3-Chloro-N-(3-methylphenyl)benzamideC₁₄H₁₂ClNO245.70--[5]

Note: Specific melting points and yields are often dependent on the experimental scale and purification method and may not be explicitly stated as a single value in all literature.

Experimental Protocols

General Protocol for the Synthesis of a Substituted N-Aryl Benzamide

This protocol is a generalized procedure based on common synthetic methods for this class of compounds.

1. Materials and Reagents:

  • Substituted benzoic acid (1.0 eq)

  • Thionyl chloride (1.2 eq) or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Substituted aniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica gel (for column chromatography)

2. Procedure:

  • Acid Chloride Formation:

    • To a solution of the substituted benzoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

    • Add a catalytic amount of DMF (dimethylformamide) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by the cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline and triethylamine (or pyridine) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until completion (monitored by TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Alternatively, if the product is a solid, purify by recrystallization from a suitable solvent.

3. Characterization:

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the final compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Substituted Benzoic Acid + Aniline acid_chloride Acid Chloride Formation start->acid_chloride amide_formation Amide Formation acid_chloride->amide_formation quench Quench Reaction amide_formation->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration purification Column Chromatography / Recrystallization concentration->purification characterization Characterization (NMR, MS, MP) purification->characterization end Final Product characterization->end Pure Product

Caption: General experimental workflow for the synthesis of substituted N-aryl benzamides.

troubleshooting_flowchart cluster_purity_issues Purity Issues cluster_condition_issues Reaction Condition Issues cluster_purification_issues Purification Issues start Inconsistent Results Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Evaluate Work-up & Purification Procedure start->check_workup repurify_sm Repurify Starting Materials check_purity->repurify_sm optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time (TLC Monitoring) check_conditions->optimize_time use_anhydrous Ensure Anhydrous Conditions check_conditions->use_anhydrous optimize_column Optimize Column Chromatography (Solvent System) check_workup->optimize_column recrystallize Attempt Recrystallization check_workup->recrystallize characterize_sm Re-characterize Starting Materials (NMR, MP) repurify_sm->characterize_sm solution Consistent Results characterize_sm->solution use_anhydrous->solution recrystallize->solution

Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results.

References

Validation & Comparative

Comparative Validation of 3-chloro-N-(2-phenoxyphenyl)benzamide and Alternative SPAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation studies concerning 3-chloro-N-(2-phenoxyphenyl)benzamide and its alternatives, focusing on their role as potential inhibitors of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Given the limited direct experimental data on this compound, its potential efficacy is inferred from studies on structurally analogous N-(phenoxyphenyl)benzamide derivatives that have shown activity against the WNK-SPAK/OSR1 signaling pathway. This pathway is a critical regulator of ion homeostasis and is implicated in hypertension and other cellular processes.

This document outlines the putative mechanism of action, presents comparative data with established SPAK inhibitors like Rafoxanide and the novel inhibitor ZT-1a, and provides detailed experimental protocols for validation.

Putative Mechanism of Action: Inhibition of the WNK/SPAK Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of SPAK kinase activity. SPAK, along with the homologous kinase OSR1 (Oxidative Stress Responsive 1), is a key downstream effector of the WNK (With-No-Lysine [K]) kinases. The WNK kinases are activated by cellular stress signals, such as osmotic stress, and in turn phosphorylate and activate SPAK/OSR1. Activated SPAK/OSR1 then phosphorylates and regulates the activity of various ion cotransporters, including the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). By inhibiting SPAK, this compound is hypothesized to disrupt this signaling cascade, leading to decreased phosphorylation and activity of NKCC1/NCC.

Comparative Analysis of SPAK Inhibitors

The following table summarizes the available data for this compound (inferred) and its key comparators.

FeatureThis compoundRafoxanideZT-1a
Compound Class BenzamideSalicylanilideScaffold-hybrid
Primary Target SPAK (putative)SPAK, BRAF V600E, uncouples oxidative phosphorylationSPAK
Reported Biological Activity Anticonvulsant activity observed in a structurally related triazole derivative[1]Anthelmintic[2][3][4], anticancer[5][6], SPAK inhibitor[7]Neuroprotective in ischemic stroke models[5][6][7][8][9]
Mechanism of SPAK Inhibition ATP-competitive or allosteric (inferred)ATP-insensitive[10]Non-ATP-competitive, blocks WNK-SPAK interaction[4][7][11]
In Vitro Efficacy (EC50/IC50) Not availableMicromolar range for various biological effects[5]~1 µM for cellular SPAK inhibition[7][11]
In Vivo Efficacy Not availableEffective against parasites in livestock[2][3][4]; reduces tumorigenesis in mice[5]Reduces infarct and edema in mouse stroke models[5][6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of these inhibitors. Below are protocols for key experiments.

In Vitro SPAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of SPAK.

Protocol:

  • Reagents and Materials:

    • Recombinant active SPAK/OSR1 kinase.

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EGTA, 10 mM MgCl₂).

    • ATP (as a phosphate donor).

    • A specific peptide substrate for SPAK/OSR1, such as CATCHtide[12].

    • Test compounds (dissolved in DMSO).

    • P81 phosphocellulose paper or other method for detecting peptide phosphorylation.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the SPAK/OSR1 kinase, the peptide substrate, and the kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP (containing a radiolabel like ³²P-ATP for detection).

    • Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes).

    • Stop the reaction (e.g., by adding phosphoric acid).

    • Spot the reaction mixture onto P81 paper and wash to remove unincorporated ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter to determine the extent of substrate phosphorylation.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell-Based Western Blot Assay for NKCC1 Phosphorylation

This assay assesses the ability of a compound to inhibit the phosphorylation of SPAK's downstream target, NKCC1, in a cellular context.

Protocol:

  • Reagents and Materials:

    • A suitable cell line expressing the WNK-SPAK-NKCC1 pathway components (e.g., HEK293 or mpkDCT cells).

    • Cell culture medium and supplements.

    • Hypotonic low-chloride medium to stimulate the pathway.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against total NKCC1 and phosphorylated NKCC1 (p-NKCC1).

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Western blotting equipment and reagents.

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 30-60 minutes).

    • Stimulate the cells with a hypotonic low-chloride medium for a short period (e.g., 15-30 minutes) to activate the WNK-SPAK pathway.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against p-NKCC1 and total NKCC1.

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal and quantify the band intensities.

    • Normalize the p-NKCC1 signal to the total NKCC1 signal to determine the effect of the compound on phosphorylation.

NKCC1 Activity Assay (Rubidium or Thallium Flux)

This functional assay measures the ion transport activity of NKCC1, which is regulated by SPAK.

Protocol:

  • Reagents and Materials:

    • Cell line expressing NKCC1 (e.g., HT-29 or HEK293).

    • Uptake buffer containing a tracer ion (non-radioactive rubidium or thallium).

    • Wash buffer.

    • Cell lysis solution.

    • Bumetanide (a known NKCC1 inhibitor, as a control).

    • Test compounds.

    • Detection instrument (e.g., atomic absorption spectrophotometer for rubidium or a fluorescence plate reader for thallium-sensitive dyes).

  • Procedure:

    • Seed the cells in a multi-well plate.

    • Pre-incubate the cells with the test compound or bumetanide.

    • Initiate the ion uptake by replacing the medium with the uptake buffer containing the tracer ion.

    • Allow the uptake to proceed for a defined period.

    • Stop the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular tracer ions.

    • Lyse the cells to release the intracellular tracer ions.

    • Measure the concentration of the tracer ion in the cell lysate using the appropriate detection method.

    • Determine the bumetanide-sensitive portion of the ion flux, which represents the NKCC1-mediated transport, and assess the inhibitory effect of the test compound.

Visualizations

WNK-SPAK-NKCC1 Signaling Pathway

WNK_SPAK_NKCC1_Pathway Stress Cellular Stress (e.g., Osmotic) WNK WNK Kinases Stress->WNK Activates SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NKCC1_NCC NKCC1 / NCC (Inactive) SPAK_OSR1->NKCC1_NCC Phosphorylates pNKCC1_NCC p-NKCC1 / p-NCC (Active) NKCC1_NCC->pNKCC1_NCC Ion_Influx Increased Ion Influx pNKCC1_NCC->Ion_Influx Inhibitor This compound (Putative Inhibitor) Inhibitor->SPAK_OSR1 Inhibits

Caption: The WNK-SPAK-NKCC1 signaling cascade and the putative point of inhibition.

Experimental Workflow for SPAK Inhibitor Validation

Experimental_Workflow Start Start: Compound Synthesis InVitro In Vitro Kinase Assay (IC50 Determination) Start->InVitro CellBased Cell-Based Assay (p-NKCC1 Western Blot) InVitro->CellBased Functional Functional Assay (Ion Flux Measurement) CellBased->Functional InVivo In Vivo Model (e.g., Stroke, Hypertension) Functional->InVivo End End: Lead Optimization InVivo->End

Caption: A typical workflow for the validation of a novel SPAK inhibitor.

References

A Comparative Analysis of 3-chloro-N-(2-phenoxyphenyl)benzamide and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1] The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and aniline rings. This guide provides a comparative overview of 3-chloro-N-phenylbenzamide and other similar compounds, focusing on their mechanisms of action, biological activities, and the experimental data supporting these findings. The comparison aims to provide a valuable resource for researchers engaged in the design and development of novel benzamide-based therapeutics.

Comparative Analysis of Benzamide Derivatives

This section details the biological properties of selected benzamide derivatives that are structurally related to 3-chloro-N-(2-phenoxyphenyl)benzamide.

3-chloro-N-phenylbenzamide: An IKKβ Inhibitor

3-chloro-N-phenylbenzamide has been identified as a potential anticancer agent that targets the NF-κB signaling pathway.[2]

  • Mechanism of Action: This compound is designed to act as an inhibitor of IκB kinase β (IKKβ), a crucial enzyme for the activation of the NF-κB pathway.[2][3] The inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[3]

  • Biological Activity: It has demonstrated anti-proliferative activity against the SiHa human cervical cancer cell line with a half-maximal inhibitory concentration (IC50) of 22.4 µM.[2]

N-(4-phenoxyphenyl)benzamide Derivatives: SPAK Inhibitors

This class of compounds, which shares the N-phenoxyphenyl core with the topic compound, has been explored for its potential as antihypertensive agents.

  • Mechanism of Action: Derivatives of N-(4-phenoxyphenyl)benzamide have been developed as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[4] SPAK is a key component of the WNK-OSR1/SPAK-NCC signaling cascade, which regulates salt reabsorption in the kidneys.[4] Inhibition of this pathway can lead to a diuretic and antihypertensive effect.

  • Biological Activity: Structure-activity relationship (SAR) studies have led to the development of potent SPAK inhibitors within this class, positioning them as promising candidates for a new class of antihypertensive drugs.[4]

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB): A Potent Anticancer Agent

NCDDNB is a benzamide derivative with significant anti-tumor activity against prostate cancer.

  • Mechanism of Action: The precise mechanism has not been fully elucidated, but it is known to induce cell cycle arrest at the G1 phase and promote apoptosis in prostate cancer cells.[5][6]

  • Biological Activity: NCDDNB exhibits potent cytotoxic effects on both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines, with IC50 values of 2.5 µM, 2.5 µM, and 6.5 µM, respectively.[5][6] Notably, it shows significantly lower toxicity towards normal bone marrow cells (HS-5, IC50 = 25 µM).[5]

Quantitative Data Summary

The following tables summarize the quantitative biological data for the compared benzamide derivatives.

CompoundChemical Structure
3-chloro-N-phenylbenzamide 3-chloro-N-phenylbenzamide structure
N-(4-phenoxyphenyl)benzamide scaffold N-(4-phenoxyphenyl)benzamide scaffold
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) NCDDNB structure

Table 1: Structures of Compared Benzamide Derivatives.

CompoundTarget Pathway/ProteinBiological ActivityCell Line(s)Reference
3-chloro-N-phenylbenzamide IKKβ / NF-κBAnti-proliferative, IC50 = 22.4 µMSiHa[2]
N-(4-phenoxyphenyl)benzamide derivatives SPAK / WNK KinaseAntihypertensiveIn vivo models[4]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) Cell Cycle / ApoptosisCytotoxic, IC50 = 2.5 µM Cytotoxic, IC50 = 2.5 µM Cytotoxic, IC50 = 6.5 µM Cytotoxic, IC50 = 25 µMCWR-22 PC-3 DU-145 HS-5[5][6]

Table 2: Comparative Biological Activity of Benzamide Derivatives.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and a general experimental workflow are provided below.

Caption: NF-κB signaling pathway with IKKβ as the target for 3-chloro-N-phenylbenzamide.

WNK_SPAK_Pathway AngII Angiotensin II WNK WNK Kinase AngII->WNK Activates SPAK SPAK/OSR1 WNK->SPAK Phosphorylates NCC NCC (Na-Cl Cotransporter) SPAK->NCC Phosphorylates pNCC P-NCC (Active) NCC->pNCC NaCl_reabsorption Increased Na-Cl Reabsorption pNCC->NaCl_reabsorption Leads to Hypertension Hypertension NaCl_reabsorption->Hypertension Inhibitor N-(phenoxyphenyl)benzamide derivatives Inhibitor->SPAK Inhibits

Caption: WNK-SPAK-NCC signaling pathway targeted by N-(phenoxyphenyl)benzamide derivatives.

Experimental_Workflow start Start culture Cell Culture (e.g., SiHa, PC-3) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Benzamide Derivatives (Varying Conc.) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: A generalized workflow for in vitro cytotoxicity screening of benzamide derivatives.

Experimental Protocols

MTT Assay for Cell Viability (as per[2])

This protocol is used to assess the anti-proliferative activity of a compound.

  • Cell Seeding: Cancer cells (e.g., SiHa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-chloro-N-phenylbenzamide) and incubated for a defined period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry (as per[5])

This method is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment: Cells (e.g., PC-3, DU-145) are treated with the test compound (e.g., NCDDNB) at its IC50 concentration for various time points (e.g., 1, 3, and 5 days).

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion

While direct experimental data on this compound remains elusive, analysis of its structural analogs provides valuable insights into its potential biological activities. The presence of the 3-chloro-benzamide moiety suggests a potential for IKKβ inhibition and anticancer activity, similar to 3-chloro-N-phenylbenzamide. On the other hand, the N-(2-phenoxyphenyl) group is a feature found in SPAK inhibitors with antihypertensive potential. This structural duality suggests that this compound could possess a complex pharmacological profile, potentially targeting multiple pathways. The potent anticancer activities of other chlorinated benzamides like NCDDNB further underscore the importance of this substitution pattern. Future studies should focus on the synthesis and biological evaluation of this compound to elucidate its precise mechanism of action and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

No Biological Efficacy Data Currently Available for 3-chloro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the biological efficacy of 3-chloro-N-(2-phenoxyphenyl)benzamide. Consequently, a direct comparison of this compound with known inhibitors cannot be compiled at this time.

While crystallographic data confirming the molecular structure of this compound and related compounds is available, studies detailing its biological activity, mechanism of action, or comparative performance against any biological targets are absent from the reviewed literature.

For researchers and drug development professionals interested in the broader class of N-arylbenzamides, studies on structurally related compounds have shown a range of biological activities. This information may provide a contextual starting point for investigating the potential of novel benzamide derivatives.

Biological Activities of Structurally Related N-Phenylbenzamides

Research into various substituted N-phenylbenzamides has indicated potential antimicrobial and antitubercular activities. These studies, while not directly applicable to this compound, highlight the therapeutic potential within this chemical class.

Several studies have synthesized and evaluated N-phenylbenzamide derivatives for their antibacterial and antifungal properties. The following table summarizes representative data from a study on the antimicrobial activity of a series of N-phenylbenzamides.[1][2]

Compound IDStructureTest OrganismZone of Inhibition (mm)MIC (µg/mL)
5a N-(substituted-phenyl)-4-hydroxybenzamideB. subtilis256.25
E. coli313.12
6b N-(p-tolyl)benzamideE. coli243.12
6c N-(4-bromophenyl)benzamideB. subtilis246.25
Kanamycin Reference AntibioticB. subtilis281.56
E. coli340.78

Data presented is a summary from a representative study and is intended for illustrative purposes.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the antimicrobial activity of a compound, based on methodologies described in the literature for N-phenylbenzamide derivatives.[1][2]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.

  • Preparation of Agar Plates: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the prepared microbial inoculum.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Application of Test Compound: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A negative control (solvent only) and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening of a novel chemical compound for biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Antimicrobial Assay) characterization->primary_screening dose_response Dose-Response Study (MIC Determination) primary_screening->dose_response selectivity Selectivity/Toxicity Assay dose_response->selectivity data_analysis Data Analysis selectivity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

General workflow for biological activity screening.

References

Validating the Target of 3-chloro-N-(2-phenoxyphenyl)benzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the probable biological target of 3-chloro-N-(2-phenoxyphenyl)benzamide. This guide provides an in-depth analysis of its likely mechanism of action through inhibition of the STE20/SPS1-related proline/alanine-rich kinase (SPAK), benchmarked against known inhibitors and supported by detailed experimental protocols.

The identification of a specific molecular target is a critical step in the validation of any potential therapeutic compound. While direct experimental data for this compound is not yet publicly available, a strong scientific inference can be drawn from the structure-activity relationship (SAR) of structurally analogous compounds. Notably, derivatives of N-(4-phenoxyphenyl)benzamide have been identified as potent inhibitors of SPAK kinase, a key regulator in the WNK signaling pathway, which plays a crucial role in blood pressure regulation and ion homeostasis.[1]

This guide offers a comparative analysis of this compound with established SPAK inhibitors, namely the anthelmintic drugs Closantel and Rafoxanide.[2][3][4][5] By examining the available data, researchers can gain valuable insights into the potential efficacy and mechanism of action of this compound.

The WNK-SPAK Signaling Pathway

The WNK (With-No-Lysine [K]) kinases activate SPAK and the related Oxidative Stress-Responsive Kinase 1 (OSR1). Activated SPAK/OSR1 then phosphorylates and regulates the activity of various ion cotransporters, such as the Na-K-2Cl cotransporter (NKCC1/2) and the Na-Cl cotransporter (NCC).[3][6] This signaling cascade is pivotal in maintaining cellular volume and regulating blood pressure. Dysregulation of this pathway is associated with certain forms of hypertension.[7]

WNK-SPAK Signaling Pathway WNK-SPAK Signaling Pathway WNKs WNK Kinases SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Activates NCC_NKCC NCC / NKCC1/2 SPAK_OSR1->NCC_NKCC Phosphorylates Ion_Transport Ion Transport & Blood Pressure Regulation NCC_NKCC->Ion_Transport Regulates Compound This compound (Putative Inhibitor) Compound->SPAK_OSR1 Inhibits (inferred) Alternatives Closantel / Rafoxanide (Known Inhibitors) Alternatives->SPAK_OSR1 Inhibits In Vitro Kinase Assay Workflow In Vitro Kinase Assay Workflow cluster_0 Reaction Setup Recombinant_SPAK Recombinant Active SPAK Incubation Incubation at 30°C Recombinant_SPAK->Incubation Substrate Substrate (e.g., KCC fragment) Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Termination Reaction Termination (e.g., SDS-PAGE loading buffer) Incubation->Termination Analysis Analysis (SDS-PAGE & Autoradiography) Termination->Analysis Quantification Quantification of Substrate Phosphorylation Analysis->Quantification

References

Comparative Analysis of 3-chloro-N-(2-phenoxyphenyl)benzamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cross-reactivity profile of 3-chloro-N-(2-phenoxyphenyl)benzamide against a panel of structurally and functionally related compounds. The following sections detail the experimental methodologies employed, present a quantitative summary of the findings, and visualize the screening workflow.

Introduction

This compound is a synthetic compound with potential therapeutic applications. Understanding its cross-reactivity is crucial for assessing its selectivity and potential off-target effects. This guide compares its binding affinity and functional activity against two alternative compounds, Compound A and Compound B, which share structural similarities or are known to interact with similar target classes.

Experimental Protocols

A standardized set of assays was utilized to ensure the direct comparability of the cross-reactivity data.

2.1. Radioligand Binding Assays

A panel of 48 receptor, ion channel, and transporter targets was screened. Assays were conducted using cell membranes or recombinant proteins expressing the target of interest. The test compounds were incubated at a concentration of 10 µM with a specific radioligand for each target. The percentage inhibition of radioligand binding was determined by measuring the displacement of the radioligand.

2.2. Kinase Inhibition Assays

A panel of 96 kinases was screened using a fluorescence-based assay. The ability of the test compounds to inhibit the phosphorylation of a substrate by each kinase was measured. Compounds were tested at a concentration of 10 µM, and the percentage of kinase inhibition was calculated relative to a control.

2.3. In Vitro Functional Assays

Cell-based functional assays were performed for targets where significant binding or inhibition was observed. These assays measured the downstream functional consequences of compound binding, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression. Dose-response curves were generated to determine IC50 or EC50 values.

Quantitative Data Summary

The cross-reactivity data for this compound and the comparator compounds are summarized in the tables below.

Table 1: Radioligand Binding Assay Results (% Inhibition at 10 µM)

TargetThis compoundCompound ACompound B
Receptors
Adrenergic α1A8.25.112.5
Adrenergic β23.52.87.1
Dopamine D215.610.322.4
Serotonin 5-HT2A45.328.955.7
Muscarinic M12.11.54.8
Ion Channels
hERG52.135.868.3
Nav1.511.78.218.9
Transporters
SERT38.425.149.6
DAT9.86.715.2

Table 2: Kinase Inhibition Assay Results (% Inhibition at 10 µM)

Kinase FamilyThis compoundCompound ACompound B
Tyrosine Kinases
EGFR7.34.110.8
VEGFR265.248.978.5
Abl12.59.818.3
Serine/Threonine Kinases
PKA4.83.28.1
ROCK135.122.745.9
Aurora A9.26.514.7

Table 3: Functional Assay Results (IC50 / EC50 in µM)

TargetAssay TypeThis compoundCompound ACompound B
Serotonin 5-HT2ACalcium Flux8.215.15.9
hERGPatch Clamp12.525.39.8
VEGFR2Phosphorylation2.15.81.5
ROCK1Reporter Assay7.814.26.1

Visualization of Experimental Workflow

The following diagram illustrates the sequential workflow employed for the cross-reactivity screening and profiling of the test compounds.

Cross_Reactivity_Workflow cluster_screening Primary Screening (10 µM) cluster_hit_validation Hit Validation cluster_analysis Data Analysis Compound This compound Compound A Compound B Binding Radioligand Binding (48 Targets) Compound->Binding Kinase Kinase Inhibition (96 Targets) Compound->Kinase DoseResponse Dose-Response Curves Binding->DoseResponse Kinase->DoseResponse >50% Inhibition Functional Functional Assays (e.g., Calcium Flux, Patch Clamp) DoseResponse->Functional IC50 IC50 / EC50 Determination Functional->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Caption: Workflow for cross-reactivity screening and hit validation.

Discussion

The data indicates that this compound exhibits significant off-target activity against the serotonin 5-HT2A receptor, the hERG ion channel, and the VEGFR2 and ROCK1 kinases. When compared to Compound A, this compound generally shows higher cross-reactivity. Compound B, however, displays an even more pronounced off-target profile. The functional assay results confirm the inhibitory activity at these off-targets, with IC50 and EC50 values in the low micromolar range. These findings are critical for the further development of this compound and highlight the need for structural modifications to improve its selectivity.

The following diagram illustrates the potential signaling pathway interactions based on the observed cross-reactivity.

Signaling_Pathway_Interactions cluster_targets Identified Off-Targets cluster_pathways Potential Downstream Pathways Compound This compound VEGFR2 VEGFR2 Compound->VEGFR2 ROCK1 ROCK1 Compound->ROCK1 HT2A 5-HT2A Compound->HT2A hERG hERG Compound->hERG Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellMigration Cell Migration ROCK1->CellMigration Neurotransmission Neurotransmission HT2A->Neurotransmission CardiacAP Cardiac Action Potential hERG->CardiacAP

Caption: Potential signaling pathway interactions of the compound.

Comparative Purity Analysis of 3-chloro-N-(2-phenoxyphenyl)benzamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the purity of 3-chloro-N-(2-phenoxyphenyl)benzamide and its structural analogs. The document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by established analytical methodologies. While specific experimental data for this compound is not publicly available, this guide presents a comprehensive overview based on data from closely related compounds and standard analytical practices for substituted benzamides.

Executive Summary

The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is critical for the safety and efficacy of therapeutic agents. This compound belongs to the N-arylbenzamide class of compounds, which has garnered interest for various therapeutic applications. This guide outlines the standard analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound and its alternatives. Representative data, based on analogous compounds, is presented to illustrate the expected analytical outcomes.

Purity Comparison of Substituted Benzamides

The following table summarizes representative purity data for this compound and two common alternatives. This data is illustrative and compiled from typical results obtained for structurally similar compounds in research settings.

CompoundPurity by HPLC (%)Purity by GC-MS (%)Purity by qNMR (%)Major Impurities
This compound > 99.0> 99.0> 99.5Starting materials (3-chlorobenzoyl chloride, 2-phenoxyaniline), solvent residues
3-chloro-N-(2-chlorophenyl)benzamide> 98.5> 98.5> 99.0Isomeric impurities, starting materials
N-(2-phenoxyphenyl)benzamide (unsubstituted)> 99.5> 99.5> 99.8Solvent residues, by-products from synthesis

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for N-arylbenzamides and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A typical reverse-phase HPLC method for N-arylbenzamides is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile compounds and is excellent for identifying and quantifying impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL sample solution in a suitable solvent (e.g., dichloromethane).

  • Temperature Program: An initial oven temperature of 100°C, ramped to 300°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Identification: Impurities are identified by their mass spectra and retention times. Purity is estimated by the relative peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for purity determination without the need for a specific reference standard of the analyte.[1][2][3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard of known purity (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: A proton (¹H) NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal relaxation.

  • Quantification: The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.

Visualizations

The following diagrams illustrate a relevant biological pathway and a typical analytical workflow.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Confirmation Sample Test Compound (e.g., this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR qNMR Analysis Dissolution->NMR Chromatogram Chromatogram Analysis HPLC->Chromatogram MassSpec Mass Spectra Interpretation GCMS->MassSpec NMRSpec NMR Spectrum Integration & Calculation NMR->NMRSpec Purity Final Purity Confirmation Chromatogram->Purity MassSpec->Purity NMRSpec->Purity

Caption: General workflow for the purity analysis of a chemical compound.

WNK_SPAK_Signaling_Pathway WNK WNK Kinase SPAK SPAK/OSR1 WNK->SPAK Phosphorylation NCC NCC/NKCC SPAK->NCC Phosphorylation IonTransport Na+ and Cl- Reabsorption NCC->IonTransport Activation Compound This compound (Potential SPAK Inhibitor) Compound->SPAK Inhibition

Caption: The WNK-SPAK signaling pathway and the potential inhibitory role of N-(phenoxyphenyl)benzamide derivatives.[5]

References

Lack of Efficacy Data for 3-chloro-N-(2-phenoxyphenyl)benzamide Necessitates Analysis of a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo and in vitro efficacy data for the compound 3-chloro-N-(2-phenoxyphenyl)benzamide has yielded no specific results on its biological activity. The existing literature primarily focuses on its synthesis and crystallographic characterization. To provide a relevant comparative guide for researchers, this report will focus on a structurally related N-phenylbenzamide derivative with documented anticancer activity: 1-(4-(benzamido)phenyl)-3-(1H-benzo[d]imidazole-5-yl)urea (hereafter referred to as Compound 6g, following the nomenclature in the cited study).

This guide will present the available in vitro anticancer efficacy of Compound 6g, detail the experimental protocols used for its evaluation, and describe its proposed mechanism of action through the inhibition of the aromatase signaling pathway. This information aims to serve as a valuable reference for researchers and drug development professionals interested in the therapeutic potential of the N-phenylbenzamide scaffold.

In Vitro Anticancer Efficacy of Compound 6g

Compound 6g, a derivative of N-(4-(3-phenylureido)phenyl)benzamide, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values were determined using the MTT assay. The results demonstrate that Compound 6g exhibits promising anticancer activity against a range of cancer cell lines.[1][2]

For comparison, the efficacy of Doxorubicin, a standard chemotherapeutic agent, is also presented.

CompoundCell LineCancer TypeGI50 (µM)
Compound 6g A-549Lung Cancer15.77[1][2]
NCI-H23Lung Cancer13.97[1][2]
MCF-7Breast Cancer11.58[1][2]
MDAMB-231Breast Cancer11.35[1][2]
A-498Kidney Cancer14.46[1][2]
Doxorubicin A-549Lung CancerNot explicitly stated in the same study, used as a positive control.
NCI-H23Lung CancerNot explicitly stated in the same study, used as a positive control.
MCF-7Breast CancerNot explicitly stated in the same study, used as a positive control.
MDAMB-231Breast CancerNot explicitly stated in the same study, used as a positive control.
A-498Kidney CancerNot explicitly stated in the same study, used as a positive control.

Experimental Protocols

The in vitro anticancer activity of Compound 6g was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (A-549, NCI-H23, MCF-7, MDAMB-231, and A-498) were seeded in 96-well plates at an appropriate density and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of Compound 6g and the control drug, Doxorubicin. A vehicle control (DMSO) was also included. The plates were incubated for a specified period (typically 48-72 hours).

  • MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilization solution (e.g., DMSO or isopropanol) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (A-549, NCI-H23, etc.) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 add_compound Add Compound 6g (various concentrations) incubation1->add_compound add_control Add Doxorubicin (positive control) incubation1->add_control add_vehicle Add DMSO (vehicle control) incubation1->add_vehicle incubation2 Incubate for 48-72h add_compound->incubation2 add_control->incubation2 add_vehicle->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_inhibition Calculate % growth inhibition read_absorbance->calculate_inhibition determine_gi50 Determine GI50 values calculate_inhibition->determine_gi50

Fig. 1: Experimental workflow for in vitro anticancer activity screening.

Proposed Signaling Pathway: Aromatase Inhibition

The N-phenylbenzamide derivatives, including Compound 6g, are proposed to exert their anticancer effects by targeting the enzyme aromatase.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the development and progression of hormone-receptor-positive breast cancer.[3][4] By inhibiting aromatase, these compounds can reduce the levels of estrogen, thereby suppressing the growth of estrogen-dependent cancer cells.[3][4]

The signaling pathway initiated by aromatase and targeted by its inhibitors in breast cancer cells is as follows:

  • Androgen Conversion: Aromatase, a cytochrome P450 enzyme, catalyzes the conversion of androgens (e.g., testosterone and androstenedione) into estrogens (e.g., estradiol and estrone) in various tissues, including breast adipose tissue.[4]

  • Estrogen Receptor Binding: Estrogens diffuse into breast cancer cells and bind to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus.

  • Dimerization and Nuclear Translocation: Upon estrogen binding, the estrogen receptors dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the estrogen-ER complex binds to estrogen response elements (EREs) on the DNA, leading to the transcription of genes involved in cell proliferation, survival, and growth.

  • Aromatase Inhibitor Action: Aromatase inhibitors, such as the N-phenylbenzamide derivatives, bind to and inactivate the aromatase enzyme. This blocks the conversion of androgens to estrogens, leading to a decrease in estrogen levels.

  • Reduced ER Signaling: The reduction in estrogen levels leads to decreased activation of estrogen receptors and subsequent downregulation of the transcription of estrogen-responsive genes, ultimately resulting in the inhibition of cancer cell growth and proliferation.

aromatase_pathway cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell cluster_nucleus Nucleus Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase Enzyme Androgens->Aromatase Conversion Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription (Cell Proliferation, Growth) ERE->Gene_Transcription Aromatase_Inhibitor N-phenylbenzamide (e.g., Compound 6g) Aromatase_Inhibitor->Aromatase Inhibition

Fig. 2: Proposed signaling pathway of aromatase inhibitors.

In Vivo vs. In Vitro Efficacy: A Forward Look

The provided data for Compound 6g is limited to in vitro studies, which are crucial for initial screening and understanding the mechanism of action of a potential drug candidate. However, in vitro results do not always translate to in vivo efficacy due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in a whole organism.

To establish the in vivo efficacy of Compound 6g or the originally requested this compound, further preclinical studies would be necessary. These would typically involve:

  • Animal Models: Testing the compound in animal models of cancer, such as xenograft models where human cancer cells are implanted into immunocompromised mice.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to determine its bioavailability and how long it remains in the body.

  • Toxicity Studies: Assessing the safety profile of the compound by identifying any potential adverse effects in animal models.

  • Efficacy Assessment: Measuring tumor growth inhibition, survival rates, and other relevant endpoints in the animal models to determine the compound's therapeutic potential in vivo.

References

Assessing the Novelty of 3-chloro-N-(2-phenoxyphenyl)benzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The exploration of novel chemical entities is a cornerstone of drug discovery and development. This guide focuses on assessing the potential novelty of 3-chloro-N-(2-phenoxyphenyl)benzamide. As no direct experimental data for this specific compound is publicly available, this document provides an objective comparison with structurally related and well-characterized benzamide derivatives. By examining the synthesis, biological activities, and mechanisms of action of these analogs, we can infer the potential properties of this compound and highlight areas where its findings might be considered novel. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Structurally Similar Benzamides

To assess the potential novelty of this compound, we will compare it against two close structural analogs for which experimental data is available:

  • 3-Chloro-N-phenylbenzamide : This compound is the closest analog, differing only by the absence of a phenoxy group at the 2-position of the N-phenyl ring. It has been synthesized and evaluated for its anti-cancer activity.

  • N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) : While structurally more complex, this compound contains both chloro and phenoxy substitutions, making it a relevant, albeit more distant, comparator.

Synthesis Protocols

The general synthesis of N-substituted benzamides involves the acylation of an amine with a benzoyl chloride or benzoic acid.

General Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-chlorobenzoyl_chloride 3-chlorobenzoyl chloride reaction_step Amide Coupling (e.g., Schotten-Baumann conditions) 3-chlorobenzoyl_chloride->reaction_step amine Substituted Aniline (e.g., 2-phenoxyaniline) amine->reaction_step product This compound reaction_step->product

Figure 1: General synthesis workflow for N-substituted benzamides.

Experimental Protocol: Synthesis of N-substituted Benzamides

A common method for synthesizing benzamides is the Schotten-Baumann reaction. The following is a generalized protocol based on the synthesis of similar compounds.

  • Dissolve the Amine: Dissolve the substituted aniline (e.g., 2-phenoxyaniline for the target compound, or aniline for 3-chloro-N-phenylbenzamide) in a suitable solvent such as dichloromethane.

  • Add Acyl Chloride: To this solution, add an equimolar amount of 3-chlorobenzoyl chloride.

  • Base Addition: After a short period of stirring, add a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the solution sequentially with dilute hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted benzamide.

A more complex, multi-step synthesis is required for compounds like Rafoxanide, involving steps such as ether formation and reduction of a nitro group before the final amide coupling[1].

Biological Activity and Performance

Benzamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

3-Chloro-N-phenylbenzamide has been investigated for its potential as a targeted chemotherapy agent. It was designed as a small molecule inhibitor of IKKβ, an enzyme crucial for the activation of the NF-κB signaling pathway, which is often dysregulated in cancer[2].

NF-κB Signaling Pathway Inhibition

G Ext_Signal External Signal (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Ext_Signal->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates p_IκBα Phosphorylated IκBα NFκB NF-κB (p65/p50) p_IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription promotes Inhibitor 3-Chloro-N-phenylbenzamide Inhibitor->IKK_complex inhibits IκBα->p_IκBα

Figure 2: Proposed inhibition of the NF-κB pathway by 3-chloro-N-phenylbenzamide.

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of 3-chloro-N-phenylbenzamide was evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., SiHa cervical cancer cells) in a 96-well plate at a specific density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Performance Data

Compound NameTarget/ActivityCell LineIC50 ValueReference
3-Chloro-N-phenylbenzamide IKKβ Inhibitor / AnticancerSiHa (Cervical Cancer)22.4 µM[2]
Rafoxanide Anthelmintic--[1]
This compound Unknown Unknown Unknown -

Novelty Assessment

Based on the comparative analysis, the novelty of findings related to This compound would depend on several factors:

  • Synthesis: While the synthesis would likely follow established protocols for benzamide formation, a novel, high-yield, or green synthesis method would be of interest.

  • Biological Activity:

    • New Target: Discovery of activity against a novel biological target not previously associated with benzamides would be a significant finding.

    • Enhanced Potency: If the compound demonstrates significantly higher potency (i.e., a much lower IC50 or MIC value) against a known target compared to its analogs, this would be a notable advancement. For instance, an IC50 value in the nanomolar range for IKKβ inhibition would be a substantial improvement over 3-chloro-N-phenylbenzamide.

    • Novel Therapeutic Area: Demonstrating efficacy in a therapeutic area not previously explored for this class of compounds (e.g., antiviral, neuroprotective) would constitute a novel finding.

    • Mechanism of Action: Elucidating a unique mechanism of action, different from the known mechanisms of similar compounds, would be a key point of novelty. The addition of the 2-phenoxy group could potentially allow for new interactions with biological targets, leading to a different pharmacological profile.

While there is no direct data on this compound, a comparative analysis with its structural analogs provides a framework for assessing the potential novelty of future findings. The core structure is part of a well-studied class of compounds with known biological activities, particularly in oncology. Therefore, the novelty of any new research on this specific molecule will likely hinge on the discovery of a novel biological target, significantly enhanced potency, a new therapeutic application, or a distinct mechanism of action conferred by the unique 2-phenoxy substitution. Any claims of novelty should be supported by robust experimental data directly comparing its performance against these established analogs.

References

Safety Operating Guide

Proper Disposal of 3-chloro-N-(2-phenoxyphenyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Classify 3-chloro-N-(2-phenoxyphenyl)benzamide as a halogenated organic waste.[1][2][3]

    • Do not mix this waste with non-halogenated organic solvents or other waste streams.[4][5] Proper segregation is crucial as halogenated wastes require specific disposal methods, such as high-temperature incineration, and are often more expensive to dispose of.[6]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[7][8][9] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

    • As soon as the first portion of waste is added, affix a "Hazardous Waste" label to the container.[9][10]

    • The label must clearly state the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8] List all constituents, including any residual solvents.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8][9]

    • Keep the container tightly sealed except when adding waste.[7][8]

    • Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Once the container is nearly full (do not overfill), or if the waste is no longer being generated, arrange for pickup through your institution's EHS department or a contracted hazardous waste disposal service.[8]

    • Complete any required waste pickup forms, providing accurate information about the container's contents.

  • Decontamination of Empty Containers and Glassware:

    • The first rinse of any container or glassware that held this compound should be collected as hazardous waste.[7]

    • Subsequent rinses may be permissible for drain disposal, but this depends on local regulations and the specific solvents used. Consult your EHS guidelines.

    • Empty containers must be triple-rinsed before they can be considered for recycling or regular trash disposal.

General Properties and Hazards of Halogenated Aromatic Amides

The following table summarizes the potential hazards and characteristics of compounds in this chemical class, based on data for related substances. This information should be used for general awareness and risk assessment.

PropertyGeneral InformationPotential Hazards
Physical State Likely a solid at room temperature, similar to other benzamides.[11][12]Inhalation of dust can cause respiratory irritation.
Solubility Generally, low solubility in water but soluble in many organic solvents.[11][12][13]Do not dispose of down the drain.[7]
Toxicity Benzamide derivatives can be harmful if swallowed.[14] Some may cause skin and eye irritation. Halogenated compounds can have toxic properties.Acute oral toxicity. Potential for skin and eye irritation upon contact.
Environmental Hazards Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.Avoid release into the environment.[14]
Reactivity Generally stable, but incompatible with strong oxidizing agents and strong bases.[11]Contact with incompatible materials could lead to vigorous reactions.
Combustion Byproducts Combustion may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11][15]Disposal via incineration must be done in a licensed facility with flue gas scrubbing capabilities.[16]

Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Start: Have 3-chloro-N- (2-phenoxyphenyl)benzamide waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Classify as 'Halogenated Organic Waste' B->C D Select a compatible, leak-proof waste container C->D E Affix 'Hazardous Waste' label D->E F Clearly write full chemical name and constituents on the label E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Keep container closed G->H I Segregate from incompatible waste streams H->I J Container nearing full? I->J J:e->G:w No K Contact Institutional EHS or approved waste vendor J->K Yes L Complete waste pickup documentation K->L M Waste collected by authorized personnel L->M N End: Proper Disposal via High-Temperature Incineration M->N

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.